DL-Threonine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015364 | |
| Record name | 2-Amino-3-hydroxybutanoic acid | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |
| Record name | DL-Threonine | |
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| Record name | L-Threonine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
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Solubility |
Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
| Record name | L-Threonine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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CAS No. |
144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |
| Record name | Allothreonine, DL- | |
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| Record name | 2-Amino-3-hydroxy-butanoic acid | |
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| Record name | D-threonine | |
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| Record name | threonine | |
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| Record name | threonine | |
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| Record name | DL-Threonine | |
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| Record name | L-Allothreonine | |
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| Record name | D-Allothreonine | |
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| Record name | 144-98-9 | |
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| Record name | Threonine | |
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| Record name | 2-Amino-3-hydroxybutanoic acid | |
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| Record name | DL-threonine | |
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| Record name | Allo-DL-threonine | |
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| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |
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L Threonine Biosynthesis Pathways and Regulatory Mechanisms
Central Metabolic Pathway Integration for L-Threonine Precursors
The carbon backbone of L-threonine originates from intermediates of central carbon metabolism. The efficient synthesis of this amino acid relies on the coordinated flux of metabolites from glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net
Glycolysis and the Embden–Meyerhof–Parnas Pathway Contribution
The glycolytic pathway, specifically the Embden–Meyerhof–Parnas (EMP) pathway, is a primary source of precursor molecules for L-threonine biosynthesis. mdpi.comfrontiersin.org Glucose is metabolized through this pathway to produce phosphoenolpyruvate (B93156) (PEP) and pyruvate (B1213749). mdpi.comacs.org These intermediates are crucial for the synthesis of oxaloacetate, a direct precursor for the aspartate family of amino acids, which includes L-threonine. frontiersin.orgresearchgate.net In organisms like Escherichia coli, the metabolism of glucose via the phosphotransferase system (PTS) and the EMP pathway sets the stage for L-threonine production. acs.orgfrontiersin.org Research has shown that modifying glycolysis, for instance by deleting genes for phosphofructokinase or pyruvate kinase, can redirect the metabolic flux and potentially enhance L-threonine yields by reducing the formation of by-products like acetate (B1210297). nih.gov
Pentose Phosphate Pathway Intermediates
The pentose phosphate pathway (PPP) runs parallel to glycolysis and plays a significant, albeit sometimes minor, role in providing precursors for L-threonine synthesis. mdpi.com A key contribution of the PPP is the production of erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids, which can indirectly influence the pool of precursors available for L-threonine. frontiersin.org More importantly, the oxidative branch of the PPP is a major source of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). mdpi.comejbiotechnology.info This reducing power is essential for the activity of enzymes within the L-threonine biosynthetic pathway, such as homoserine dehydrogenase. nih.govuniprot.org Studies have demonstrated that upregulating the PPP, for example, through the increased expression of glucose-6-phosphate dehydrogenase, can enhance the supply of NADPH and consequently improve L-threonine production. ejbiotechnology.info
Tricarboxylic Acid (TCA) Cycle Anaplerosis
The tricarboxylic acid (TCA) cycle is central to cellular energy metabolism and also provides key intermediates for biosynthesis. wikipedia.org For L-threonine synthesis, the TCA cycle intermediate oxaloacetate is the direct precursor. frontiersin.orgresearchgate.net Anaplerotic reactions are those that replenish the intermediates of the TCA cycle that are extracted for biosynthetic purposes. vedantu.comresearchgate.net A critical anaplerotic reaction in this context is the carboxylation of pyruvate or phosphoenolpyruvate to form oxaloacetate, catalyzed by enzymes like pyruvate carboxylase or phosphoenolpyruvate carboxylase. mdpi.comwikipedia.org This ensures a continuous supply of oxaloacetate to the aspartate aminotransferase reaction, which converts it to L-aspartate, the first committed precursor of the aspartate family of amino acids. frontiersin.org The degradation of some amino acids, including threonine itself, can also replenish TCA cycle intermediates, highlighting the interconnectedness of these metabolic pathways. wikipedia.orglibretexts.orgnih.gov
Aspartate Family Amino Acid Pathway and L-Threonine Terminal Synthesis
L-threonine is a member of the aspartate family of amino acids, which also includes lysine (B10760008), methionine, and isoleucine. acs.orgjax.org The synthesis of these amino acids begins with L-aspartate and proceeds through a branched pathway. creative-proteomics.comresearchgate.net The terminal synthesis of L-threonine involves a series of enzymatic reactions that convert L-aspartate into the final product. acs.orgnih.gov
Enzymatic Catalysis of Aspartate Kinase
The first committed step in the biosynthesis of the aspartate family of amino acids is the phosphorylation of L-aspartate to form β-aspartyl-phosphate. nih.govuniprot.org This reaction is catalyzed by the enzyme aspartate kinase (AK). nih.govwikipedia.org
Homoserine Dehydrogenase Activity
Following the action of aspartate kinase and aspartate-semialdehyde dehydrogenase, the intermediate aspartate-β-semialdehyde is a branch point. nih.govcreative-proteomics.com One branch leads to lysine synthesis, while the other, leading to threonine and methionine, begins with the reduction of aspartate-β-semialdehyde to homoserine. This reaction is catalyzed by homoserine dehydrogenase (HDH). nih.govuniprot.org
Homoserine Kinase Catalysis
The penultimate step in L-threonine biosynthesis is the phosphorylation of L-homoserine to produce O-phospho-L-homoserine. This crucial reaction is catalyzed by the enzyme homoserine kinase (HSK), also known as ThrB. rcsb.orgportlandpress.com HSK belongs to the transferase family and specifically transfers a phosphoryl group from ATP to the hydroxyl group of L-homoserine. portlandpress.com This step is vital as it prepares the substrate for the final conversion to L-threonine by threonine synthase. mdpi.com
The catalytic mechanism of HSK has been a subject of detailed structural and kinetic studies. X-ray crystallography of HSK from Methanococcus jannaschii has revealed the structural basis for its high specificity for L-homoserine. bioone.org The binding of the substrate induces conformational changes that sequester it within the active site, positioning the δ-hydroxyl group of L-homoserine in close proximity (approximately 3.4 Å) to the γ-phosphate of ATP, ready for an in-line nucleophilic attack. bioone.orgnih.gov A magnesium ion (Mg²⁺) is crucial for this process, coordinating between the β- and γ-phosphates of ATP, which is a common feature in kinase mechanisms. bioone.orgnih.gov
There is some discussion regarding the precise mechanism of proton abstraction from the substrate's hydroxyl group. One model, based on the high-resolution structures, suggests that the catalysis does not involve a specific catalytic base to activate the hydroxyl group. Instead, it is proposed to proceed via a transition state stabilization mechanism, where the enzyme's active site environment lowers the activation energy of the reaction. bioone.orgnih.gov However, other computational studies propose the direct involvement of a specific amino acid residue, Histidine 138 (H138), acting as a catalytic base. frontiersin.org This is supported by findings that mutating this residue to leucine (B10760876) (H138L) reduces the native kinase activity while promoting a promiscuous ATPase activity. frontiersin.org
Allosteric Regulation and Feedback Inhibition of L-Threonine Biosynthesis
The biosynthesis of L-threonine is tightly regulated to prevent its over-accumulation and to conserve cellular resources. This control is primarily achieved through allosteric regulation and feedback inhibition, where the final product, L-threonine, inhibits the activity of key enzymes earlier in the pathway. mdpi.com The primary targets of this regulation are aspartate kinase (AK) and homoserine dehydrogenase (HSD), the first and third enzymes in the pathway, respectively. mdpi.comresearchgate.net
In many organisms, including the industrial workhorse Corynebacterium glutamicum, L-threonine acts as an allosteric inhibitor for both AK (encoded by lysC) and HSD (encoded by hom). researchgate.netnih.gov This means L-threonine binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. This inhibition is typically noncompetitive. researchgate.net For instance, in C. glutamicum, homoserine dehydrogenase is highly sensitive to L-threonine, with concentrations as low as 2.0 mmol/L causing complete inhibition. mdpi.com Homoserine kinase (HSK) is also subject to feedback inhibition by L-threonine, but in this case, the inhibition is competitive with its substrate, L-homoserine. rcsb.orgresearchgate.net
The regulatory strategies can differ between organisms. In Escherichia coli, for example, there are three distinct isozymes of aspartate kinase (AK I, II, and III), each regulated by a different end product of the aspartate pathway. nih.gov Aspartokinase I (a domain of the bifunctional ThrA protein) is allosterically inhibited by L-threonine, Aspartokinase III (LysC) is inhibited by L-lysine, and Aspartokinase II (MetL) is regulated by L-methionine. nih.gov This system allows for a more nuanced control over the flux towards each specific amino acid.
The accumulation of L-threonine can induce significant conformational changes in the regulated enzymes. Studies on the aspartokinase from Methanococcus jannaschii show that the cooperative binding of L-threonine to allosteric sites leads to an open, inactive enzyme conformation, which displaces the substrates from the active site. bioone.org Genetic engineering to create mutations in these allosteric sites that reduce sensitivity to feedback inhibition is a common strategy to enhance L-threonine production in industrial fermentation processes. researchgate.netuniprot.org
Table 1: Key Regulatory Enzymes in L-Threonine Biosynthesis
| Enzyme | Gene (in C. glutamicum) | Inhibitor(s) | Type of Inhibition | Organism Example |
|---|---|---|---|---|
| Aspartate Kinase (AK) | lysC | L-Threonine, L-Lysine | Allosteric, Noncompetitive | Corynebacterium glutamicum researchgate.nettandfonline.com |
| Aspartate Kinase I (ThrA) | thrA | L-Threonine | Allosteric | Escherichia coli nih.gov |
| Homoserine Dehydrogenase (HSD) | hom | L-Threonine, L-Isoleucine | Allosteric | Corynebacterium glutamicum researchgate.netebi.ac.uk |
| Homoserine Kinase (HSK) | thrB | L-Threonine | Competitive | Corynebacterium glutamicum rcsb.orgresearchgate.net |
Carbon Flux Distribution and Competing Metabolic Pathways Affecting L-Threonine Synthesis
The efficiency of L-threonine synthesis is heavily influenced by the distribution of carbon flux at key metabolic branch points, where intermediates are shared with other biosynthetic pathways. frontiersin.org The aspartate family pathway is a prime example of a branched pathway, leading not only to L-threonine but also to L-lysine, L-methionine, and L-isoleucine. bioone.org
L-Lysine Biosynthesis Competition
The first major branch point occurs at the level of L-aspartate-4-semialdehyde. mdpi.com This intermediate is a common substrate for two enzymes: homoserine dehydrogenase (HSD), which channels the flux towards L-threonine and L-methionine, and dihydrodipicolinate synthase (DHDPS), which commits the substrate to the L-lysine biosynthetic pathway. mdpi.comresearchgate.net The activity and regulation of DHDPS are therefore critical in determining the proportion of carbon that flows towards L-lysine versus L-threonine. DHDPS itself is typically subject to feedback inhibition by L-lysine, adding another layer of control to this metabolic node. portlandpress.comresearchgate.net In metabolic engineering, knocking out or weakening the expression of the DHDPS-encoding gene (dapA in C. glutamicum) is a strategy used to redirect the carbon flux from L-aspartate-4-semialdehyde towards the L-threonine branch. mdpi.com
L-Methionine Biosynthesis Competition
A second critical branch point occurs after the formation of L-homoserine. In bacteria like E. coli, L-homoserine can be converted to O-succinyl-L-homoserine by homoserine O-succinyltransferase (encoded by metA), the first step in L-methionine synthesis. nih.govresearchgate.net In C. glutamicum, the enzyme is homoserine O-acetyltransferase (encoded by metX), which uses acetyl-CoA. mdpi.comresearchgate.net This enzyme competes directly with homoserine kinase (HSK) for their common substrate, L-homoserine. researchgate.net The relative activities and substrate affinities of these two enzymes, along with the feedback regulation of homoserine O-succinyltransferase by L-methionine and S-adenosyl-L-methionine, dictate the partitioning of L-homoserine between the threonine and methionine branches. acs.orgnih.gov
In plants, the branch point is O-phosphohomoserine, the product of the HSK reaction. This intermediate is the substrate for both threonine synthase and cystathionine (B15957) γ-synthase, the first enzyme in the methionine pathway in plants. bioone.orgoup.com
L-Isoleucine Biosynthesis Competition
L-isoleucine biosynthesis represents a direct sink for L-threonine. The first committed step in the L-isoleucine pathway is the deamination of L-threonine to α-ketobutyrate, a reaction catalyzed by the enzyme threonine deaminase (also known as threonine dehydratase), encoded by the ilvA gene. mdpi.commicrobiologyresearch.org This enzyme is allosterically inhibited by the final product, L-isoleucine, and in many cases, activated by L-valine, the product of a parallel pathway. rcsb.orgacs.orgnih.gov Because this pathway directly consumes L-threonine, its activity must be carefully controlled to allow for sufficient L-threonine accumulation for protein synthesis and other metabolic needs. Weakening the activity of threonine deaminase through genetic modification is a common strategy to increase L-threonine yields in industrial production strains. nih.gov
Glycine (B1666218) Production as a Competing Sink
Table 2: Competing Pathways for L-Threonine Biosynthesis Intermediates
| Competing Product | Shared Intermediate | Key Branch-Point Enzyme | Gene (in E. coli) |
|---|---|---|---|
| L-Lysine | L-Aspartate-4-semialdehyde | Dihydrodipicolinate Synthase | dapA mdpi.com |
| L-Methionine | L-Homoserine | Homoserine O-succinyltransferase | metA researchgate.net |
| L-Isoleucine | L-Threonine | Threonine Deaminase | ilvA mdpi.com |
| Glycine | L-Threonine | L-Threonine Aldolase (B8822740) / Serine Hydroxymethyltransferase | - / glyA mdpi.com |
L Threonine Catabolism: Degradation Pathways and Enzymatic Transformations
Glycine-Dependent L-Threonine Catabolism
The glycine-dependent pathways are characterized by their ultimate production of glycine (B1666218), a key amino acid involved in numerous biosynthetic processes. This conversion is primarily accomplished through two distinct enzymatic routes.
The principal glycine-dependent pathway in many prokaryotes and eukaryotes is initiated by the mitochondrial enzyme L-threonine 3-dehydrogenase (TDH). nih.govucl.ac.uk TDH catalyzes the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺)-dependent oxidation of L-threonine. creative-proteomics.comuniprot.orgnih.gov This reaction converts the hydroxyl group on the third carbon of L-threonine into a ketone, yielding the unstable intermediate 2-amino-3-oxobutyrate (also known as 2-amino-3-ketobutyrate). ucl.ac.ukcreative-proteomics.comasm.org
The product, 2-amino-3-oxobutyrate, is highly labile and can spontaneously break down into aminoacetone and carbon dioxide. ucl.ac.ukgoogle.com To prevent this, TDH is believed to form a multi-enzyme complex with the subsequent enzyme in the pathway, 2-amino-3-oxobutyrate CoA ligase (GCAT), which facilitates the direct transfer and processing of the unstable intermediate. ucl.ac.uknih.govreactome.org While this pathway is significant in many animals, the gene for TDH in humans is considered an inactive pseudogene, rendering this a minor catabolic route in adult humans. reactome.orgucl.ac.ukwikipedia.org
Following the TDH-catalyzed oxidation, the mitochondrial enzyme 2-amino-3-oxobutyrate CoA ligase (GCAT), also known as glycine C-acetyltransferase, carries out the second step. uniprot.orgwikipedia.org GCAT utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor to catalyze the cleavage of 2-amino-3-oxobutanoate. uniprot.orgebi.ac.uk The enzyme facilitates a reaction between 2-amino-3-oxobutanoate and coenzyme A (CoA), breaking the bond between the alpha and beta carbons. reactome.orgmdpi.com This enzymatic action results in the formation of two key metabolic products: glycine and acetyl-CoA. creative-proteomics.commdpi.comnih.gov The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while the glycine becomes available for various biosynthetic pathways. nih.govmdpi.com
An alternative glycine-producing pathway involves the enzyme threonine aldolase (B8822740) (TA). This enzyme catalyzes the reversible cleavage of L-threonine to yield glycine and acetaldehyde (B116499). nih.govnih.govuniprot.org This pathway is well-established in microorganisms like bacteria and yeast, as well as in plants. nih.govnih.govuniprot.org
The significance of a distinct threonine aldolase in vertebrates is a subject of ongoing research. nih.govoatext.com Some studies have found that the low levels of threonine aldolase activity detected in mammalian tissues may be a side reaction of another enzyme, serine hydroxymethyltransferase (SHMT), which also uses L-threonine as a substrate, albeit less efficiently than serine. nih.govasm.orgresearchgate.net Other research suggests that the aldolase activity observed in mammals is specific for allothreonine, a stereoisomer of threonine, and does not act on L-threonine. oatext.com
2-Amino-3-Oxobutyrate CoA Ligase (GCAT) Action
Glycine-Independent L-Threonine Catabolism
The primary pathway for L-threonine degradation in adult humans is a glycine-independent route that proceeds through a different set of enzymatic reactions. physiology.orgreactome.org
The key enzyme in this pathway is L-serine dehydratase/L-threonine deaminase (SDS/SDSL), which is found predominantly in the liver. physiology.orggenecards.org This pyridoxal phosphate-dependent enzyme catalyzes the dehydrative deamination of L-threonine. uniprot.orgcreative-enzymes.com The reaction removes the amino group and a water molecule from the L-threonine substrate, converting it directly into 2-oxobutanoate (B1229078) (also called α-ketobutyrate) and ammonia (B1221849). creative-proteomics.comuniprot.orguniprot.org The resulting 2-oxobutanoate can be further decarboxylated to form propionyl-CoA, which can enter the TCA cycle. physiology.orgnih.gov This pathway represents the major catabolic fate of threonine in healthy adult humans. reactome.orgphysiology.org
The intermediates produced from L-threonine catabolism can be further converted into different stereoisomers of lactate. The specific isomer formed depends on the initial catabolic pathway and the enzymes involved.
In pathways involving the glycine-independent conversion of L-threonine to 2-oxobutanoate, this keto acid can be subsequently reduced to form (R)-2-hydroxybutyrate, a form of (R)-lactate. oup.com This reduction reaction is catalyzed by specific dehydrogenases. oup.comharvard.edu
Alternatively, in the threonine aldolase pathway, the product acetaldehyde can be reduced to form D-lactate. ontosight.ai This route of D-lactate production is more commonly observed in microorganisms. ontosight.ai
Data Tables
Table 1: Key Enzymes in L-Threonine Catabolism
| Enzyme | Abbreviation | Pathway | Catalytic Reaction | Cofactor(s) |
| L-Threonine 3-Dehydrogenase | TDH | Glycine-Dependent | L-Threonine + NAD⁺ → 2-Amino-3-oxobutanoate + NADH + H⁺ | NAD⁺ |
| 2-Amino-3-Oxobutyrate CoA Ligase | GCAT | Glycine-Dependent | 2-Amino-3-oxobutanoate + CoA-SH → Glycine + Acetyl-CoA | Pyridoxal Phosphate (PLP) |
| Threonine Aldolase | TA | Glycine-Dependent | L-Threonine → Glycine + Acetaldehyde | Pyridoxal Phosphate (PLP) |
| L-Serine Dehydratase/L-Threonine Deaminase | SDS/SDSL | Glycine-Independent | L-Threonine → 2-Oxobutanoate + NH₄⁺ | Pyridoxal Phosphate (PLP) |
Formation of Methylglyoxal (B44143) and Pyruvate (B1213749)
The breakdown of L-threonine can lead to the formation of methylglyoxal and pyruvate through specific enzymatic reactions.
One pathway to methylglyoxal formation proceeds via the action of L-threonine dehydrogenase (TDH). This enzyme oxidizes L-threonine to 2-amino-3-ketobutyrate. researchgate.net While 2-amino-3-ketobutyrate can be converted to glycine and acetyl-CoA, it can also undergo spontaneous decarboxylation to form aminoacetone. researchgate.net Subsequently, aminoacetone is converted to methylglyoxal by the enzyme semicarbazide-sensitive amine oxidase (SSAO). acs.orgnih.gov Methylglyoxal is a reactive dicarbonyl compound that can be toxic to cells but is also involved in cellular signaling. nih.gov
The catabolism of L-threonine to pyruvate is another key pathway. ontosight.ai In some organisms, this can occur when aminoacetone, derived from L-threonine as described above, is converted to pyruvate via methylglyoxal, a process involving enzymes like amine oxidase, glyoxalases, and D-lactate dehydrogenase. asm.org Another route to pyruvate formation is through the action of L-threonine aldolase, which cleaves L-threonine into glycine and acetaldehyde; acetaldehyde can then be converted to pyruvate, although this is less common in mammals. ontosight.ai
The table below summarizes the key enzymatic steps in the formation of methylglyoxal and pyruvate from L-threonine.
| Starting Substrate | Intermediate(s) | End Product | Key Enzyme(s) |
| L-Threonine | 2-Amino-3-ketobutyrate, Aminoacetone | Methylglyoxal | L-Threonine Dehydrogenase (TDH), Semicarbazide-sensitive amine oxidase (SSAO) |
| Aminoacetone | Methylglyoxal | Pyruvate | Amine oxidase, Glyoxalases, D-lactate dehydrogenase |
Physiological State Influence on L-Threonine Catabolic Pathway Usage
The flux through different L-threonine catabolic pathways is not static but is significantly influenced by the organism's physiological and nutritional state. The two major degradative pathways, one initiated by L-threonine dehydrogenase (TDH) and the other by serine/threonine dehydratase (STDH), are utilized differently depending on metabolic needs. reactome.org
In rats, for instance, the utilization of these two pathways varies with physiological conditions. reactome.orgoatext.com During states of gluconeogenesis, such as starvation or when on a high-protein diet, the STDH pathway is upregulated to mobilize the carbon skeleton of threonine for glucose production. oatext.com Conversely, under normal feeding conditions when the need for gluconeogenesis is low, the TDH pathway may become more prevalent to maintain homeostasis of free threonine levels. oatext.com
The following table outlines the influence of different physiological states on the primary L-threonine catabolic pathway.
| Physiological State | Predominant Pathway | Key Enzyme | Primary Outcome | Organism/Condition |
| Normal Feeding | TDH Pathway | L-Threonine Dehydrogenase | Threonine homeostasis | Rat |
| Fasting/Starvation | STDH Pathway | Serine/Threonine Dehydratase | Gluconeogenesis | Rat, Human |
| High Protein Diet | STDH Pathway | Serine/Threonine Dehydratase | Gluconeogenesis | Rat |
| Protein Accretion (Growth) | TDH Pathway | L-Threonine Dehydrogenase | Glycine/Acetyl-CoA production | Human Infants |
| Excess Threonine Intake | Increased Oxidation | STDH / TDH | Increased catabolism | Human |
Inactive or Minor Catabolic Pathways in Specific Organisms (e.g., human TDH gene)
While the TDH pathway is significant in many mammals, it represents a minor route for L-threonine degradation in adult humans. nih.govphysiology.org This is due to the fact that the human gene for mitochondrial L-threonine 3-dehydrogenase (TDH) is an expressed pseudogene. reactome.orguniprot.orggenecards.org A pseudogene is a DNA sequence that resembles a functional gene but is not translated into a fully functional protein. The human TDH gene encodes a truncated protein that is catalytically inactive because it lacks crucial parts of the substrate-binding domain. uniprot.orggenecards.org
As a result, the TDH pathway accounts for only about 7-11% of total threonine catabolism in healthy human adults. physiology.orgnih.gov The vast majority of L-threonine degradation in adult humans proceeds via the STDH pathway, which converts threonine to 2-oxobutanoate (α-ketobutyrate). reactome.org This stands in contrast to other species, such as experimental animals and even human infants, where the TDH pathway plays a much more significant role. physiology.orgphysiology.org The inactivity of the TDH gene in humans highlights a key evolutionary difference in amino acid metabolism.
| Pathway | Status in Adult Humans | Reason | Contribution to Total Threonine Catabolism |
| L-Threonine Dehydrogenase (TDH) Pathway | Minor / Inactive | The TDH gene is an expressed pseudogene encoding a non-functional protein. reactome.orguniprot.orggenecards.org | ~7-11% physiology.orgnih.gov |
| Serine/Threonine Dehydratase (STDH) Pathway | Major / Primary | The gene is fully functional and the primary route for catabolism. | ~89-93% |
L Threonine Transport Systems and Cellular Homeostasis
Identification and Characterization of L-Threonine Permeases
Specific membrane proteins, or permeases, are responsible for mediating the transport of L-threonine. These transporters belong to various solute carrier (SLC) families and have been identified and characterized through genetic and biochemical studies. frontiersin.orgguidetopharmacology.org The primary transporters for L-threonine in many cell types are members of the ASC and LAT systems. ontosight.ai
The ASC transporter system includes at least two well-characterized members that transport L-threonine: ASCT1 (SLC1A4) and ASCT2 (SLC1A5). frontiersin.orgguidetopharmacology.org These transporters are crucial for Na+-dependent uptake of small neutral amino acids.
ASCT1 (SLC1A4): This transporter shows a preference for L-cysteine, L-alanine, L-serine, and L-threonine. guidetopharmacology.org It functions as a Na+-dependent exchanger. guidetopharmacology.org Studies in mouse embryonic stem cells confirmed the expression of ASCT1 mRNA, suggesting its role in L-threonine uptake in these cells. frontiersin.org
ASCT2 (SLC1A5): Also known as a neutral amino acid transporter, ASCT2 is a key transporter for many small neutral amino acids, including L-threonine. guidetopharmacology.org It is considered a primary transporter responsible for the Na+-dependent component of threonine uptake in certain cell types. frontiersin.org Like ASCT1, it operates as a Na+-dependent exchanger and also exhibits an uncoupled chloride channel activity. guidetopharmacology.org
Research has shown that amino acids like serine, cysteine, and alanine (B10760859) are strong inhibitors of Na+-dependent L-threonine transport, which is consistent with the substrate specificity of the ASC system transporters. frontiersin.org
The LAT (L-type Amino Acid Transporter) system is responsible for the Na+-independent transport of large, neutral amino acids. The key members involved in L-threonine transport are LAT1 (SLC7A5) and LAT2 (SLC7A8). These transporters are heterodimeric, requiring association with a heavy chain glycoprotein (B1211001), 4F2hc (CD98 or SLC3A2), for proper localization and function at the plasma membrane. d-nb.inforesearchgate.net
LAT1 (SLC7A5): This transporter is a Na+-independent antiporter, exchanging large neutral amino acids. d-nb.inforesearchgate.net It is prominently expressed at the blood-brain barrier and placenta, where it facilitates the transport of essential amino acids, including threonine, to the brain and fetus, respectively. d-nb.infofrontiersin.orgfrontiersin.org
LAT2 (SLC7A8): LAT2 has a broader substrate specificity compared to LAT1, transporting a wide range of small and large neutral amino acids, including L-threonine. solvobiotech.comresearchgate.net It is expressed more ubiquitously than LAT1, with high levels found in the kidney, and plays a role in the basolateral transport of amino acids in epithelial cells. solvobiotech.com
LAT Transporter System
Regulation of L-Threonine Transport in Response to Cellular and Environmental Cues
The transport of L-threonine is a tightly regulated process, ensuring that bacterial cells can adapt to fluctuating nutrient availability and internal metabolic demands. Regulation occurs at the transcriptional level, where the expression of transporter genes is controlled by specific environmental and cellular signals.
One of the clearest examples of environmental regulation is the TdcC transporter, which is induced specifically under anaerobic conditions when amino acids are plentiful. nih.govnih.gov This links L-threonine uptake directly to its anaerobic catabolism. The expression of the tdcABC operon, which includes tdcC, is controlled by these specific environmental cues.
The availability of other amino acids also serves as a crucial regulatory signal. The LIV-I system, for instance, is known to be repressed in the presence of high concentrations of L-leucine. researchgate.net This cross-regulation prevents the unnecessary synthesis of transporters when their primary substrates are abundant. In pathogens, regulation is often tied to virulence. In Bacillus anthracis, the expression of brnQ-related transport genes is influenced by host-related signals and is controlled by AtxA, a master regulator of virulence factors. nih.gov
Furthermore, the intracellular concentration of L-threonine itself can regulate transport, often through feedback mechanisms. In metabolic engineering, biosensors that detect intracellular L-threonine levels have been used to dynamically control the expression of L-threonine exporters. mdpi.com This strategy prevents the toxic accumulation of the amino acid and bypasses the feedback inhibition of its biosynthetic pathway, leading to increased production. mdpi.comfrontiersin.org The expression of the thrABC operon, responsible for L-threonine biosynthesis, is also controlled by transcriptional attenuation responding to cellular levels of L-threonine and L-isoleucine. researchgate.net
Implications of L-Threonine Transport Efficiency for Cellular Functions
The efficiency of L-threonine transport has profound implications for a bacterium's survival, growth, and interaction with its environment.
Metabolic Fitness and Growth: For many bacteria, the ability to efficiently acquire L-threonine from the environment is essential for survival, particularly for auxotrophs that cannot synthesize it. tandfonline.com In pathogenic bacteria, this ability is often a prerequisite for establishing an infection. For example, the intracellular pathogen Legionella pneumophila relies on a high-affinity threonine transporter, PhtA, for its replication within host macrophages. pnas.org A defect in this transporter severely impairs the pathogen's ability to grow and differentiate inside the host cell. pnas.org Similarly, in Trypanosoma cruzi, the transport of L-serine and L-threonine is critical for maintaining energy metabolism and viability during periods of nutritional stress. nih.govasm.org
Industrial Biotechnology: The manipulation of L-threonine transport is a cornerstone of metabolic engineering for the industrial production of this amino acid. Overproducing strains of E. coli are often engineered to overexpress specific L-threonine export proteins, such as RhtA, RhtB, and RhtC. mdpi.com Efficiently pumping L-threonine out of the cell prevents its intracellular accumulation, which would otherwise trigger feedback inhibition of the biosynthetic enzymes, thereby halting production. mdpi.comresearchgate.net Conversely, another successful strategy involves developing production strains with impaired L-threonine uptake systems. tandfonline.com This approach prevents the re-import of exported L-threonine, which helps maintain a low intracellular concentration and keeps the biosynthetic pathway fully active. tandfonline.com
Pathogenesis and Virulence: The transport of L-threonine and structurally similar amino acids is directly linked to the virulence of several pathogenic bacteria. In B. anthracis and S. aureus, BrnQ-type transporters, which can import L-threonine, are essential for acquiring branched-chain amino acids from the host environment, a process critical for optimal growth and the expression of virulence factors. nih.govasm.org The deletion of one such transporter in B. anthracis was shown to attenuate its virulence in a murine infection model. nih.gov This link between amino acid transport and virulence highlights these transport systems as potential targets for novel antimicrobial strategies. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| L-Alanine |
| L-Aspartate |
| Carbonyl cyanide m-chlorophenylhydrazone |
| Glucose |
| Glycine (B1666218) |
| Homoserine |
| L-Homoserine |
| L-Isoleucine |
| L-Leucine |
| L-Lysine |
| DL-Methionine |
| L-Methionine |
| Pyruvate (B1213749) |
| L-Serine |
| L-Threonine |
L Threonine in Biological Systems: Multifaceted Physiological Roles
Role in Protein Synthesis and Macromolecular Biosynthesis
L-threonine is indispensable for the synthesis of proteins and other macromolecules essential for organismal function. Its availability directly impacts the rate of protein synthesis in various tissues, with both deficiency and excess having been shown to impair this fundamental process. capes.gov.br Two areas where the role of L-threonine is particularly prominent are the production of mucin in the gastrointestinal tract and the synthesis of protein in skeletal muscle.
Contribution to Mucin Production in Gastrointestinal Tract
The gastrointestinal tract is protected by a layer of mucus, of which mucins are the primary protein component. caringsunshine.comsucceed-equine.com L-threonine is a major constituent of mucin proteins, accounting for a significant percentage of their amino acid residues, with some estimates as high as 30-40%. ijah.inscielo.brscielo.br This makes the availability of dietary L-threonine a critical factor for the synthesis and maintenance of the protective mucus layer in the gut. caringsunshine.comimrpress.com
A large portion of dietary threonine is utilized directly by the intestine for the synthesis of mucosal proteins, especially mucins. imrpress.comresearchgate.netnih.gov This intestinal utilization of threonine is substantial, with studies in horses indicating that around 60% of dietary L-threonine is used by the gut itself. succeed-equine.com Mucin synthesis is highly sensitive to the concentration of available L-threonine. nih.govmdpi.com Both a deficiency and an excess of this amino acid can lead to a reduction in the production of intestinal mucosal proteins and mucins. scielo.brmdpi.com A lack of adequate threonine can impair the integrity of the gut's protective barrier, potentially leading to increased susceptibility to pathogens and other intestinal issues. caringsunshine.comfrontiersin.org Conversely, an overabundance can also negatively affect mucin synthesis. mdpi.com
The synthesis of mucin represents a net loss of threonine from the body, as these proteins are not digested and their amino acid components are not reabsorbed. imrpress.comresearchgate.netnih.gov This underscores the continuous dietary need for L-threonine to maintain the health and function of the gastrointestinal barrier. frontiersin.org
Influence on Skeletal Muscle Protein Synthesis
Beyond its role in the gut, L-threonine is also crucial for protein synthesis in skeletal muscle. nih.govrupahealth.com Studies have shown that L-threonine can promote the synthesis of muscle protein, contributing to muscle growth and maintenance. nih.govcambridge.org This effect is not merely due to its role as a substrate for protein construction; L-threonine also acts as a signaling molecule that can regulate the pathways involved in protein synthesis. nih.gov
Research in various animal models has demonstrated a direct link between dietary threonine levels and muscle protein synthesis. nih.govcambridge.org For instance, studies in young pigs have shown that both a deficiency and an excess of dietary threonine can reduce the rate of protein synthesis in skeletal muscle. capes.gov.br This highlights a fine balance required for optimal muscle health. A study on hybrid catfish also found that dietary threonine supplementation increased muscle protein content and up-regulated genes associated with muscle growth. cambridge.orgnih.gov There is also a noted trend between low plasma threonine levels and a low skeletal muscle index in humans, suggesting its importance in maintaining muscle mass. mdpi.com
Participation in Cellular Signaling Pathways
L-threonine's influence on cellular function extends to its ability to modulate key signaling pathways that are central to cell growth, proliferation, and survival. These pathways include the PI3K/Akt, MAPK, and mTOR signaling cascades.
PI3K/Akt Signaling Pathway Modulation
The Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of numerous cellular processes. amegroups.orgmdpi.com L-threonine has been shown to activate this pathway. nih.govresearchgate.net Akt, a serine/threonine kinase, is a central node in this pathway. amegroups.orgspandidos-publications.com Its activation involves phosphorylation at two key residues: threonine 308 (Thr308) and serine 473 (Ser473). researchgate.netbiologists.com Studies in mouse embryonic stem cells have demonstrated that L-threonine enhances the phosphorylation of Akt at both of these sites, leading to its full activation. nih.govresearchgate.net
The activation of the PI3K/Akt pathway by L-threonine is an upstream event that can trigger other downstream signaling cascades, including the MAPK and mTOR pathways. nih.govresearchgate.net This positions L-threonine as a significant regulator of a network of pathways that are fundamental to cell fate decisions.
Mitogen-Activated Protein Kinases (MAPKs) Activation (ERK, p38, JNK/SAPK)
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that respond to various extracellular stimuli to regulate processes like cell proliferation, differentiation, and apoptosis. asm.org The major MAPK subfamilies include the extracellular signal-regulated kinases (ERK), p38 MAPKs, and c-Jun N-terminal kinases (JNK), also known as stress-activated protein kinases (SAPK). nih.gov
Research indicates that L-threonine can stimulate the activation of ERK, p38, and JNK/SAPK. nih.govnih.gov This activation is dependent on the prior activation of the PI3K/Akt pathway, as inhibition of PI3K or Akt blocks the L-threonine-induced phosphorylation of these MAPKs. nih.govresearchgate.net The activation of MAPKs is characterized by the dual phosphorylation of threonine and tyrosine residues within a conserved motif in their activation loop. asm.orgnih.govoup.com The activation of these kinases by L-threonine further propagates the cellular response, influencing downstream targets that control gene expression and other cellular functions. nih.gov
Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Complex Regulation (mTORC1, mTORC2, p70S6K, 4E-BP1)
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which act as master regulators of cell growth and metabolism. researchgate.netsochob.cl L-threonine plays a role in the activation of the mTOR signaling pathway, which is downstream of both the PI3K/Akt and MAPK pathways. nih.govresearchgate.net
mTORC1 activation promotes protein synthesis by phosphorylating key downstream effectors, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govplos.org L-threonine has been shown to induce the activation of mTOR, p70S6K, and 4E-BP1. nih.govnih.gov The activation of p70S6K leads to the phosphorylation of the S6 ribosomal protein, which is involved in the translation of specific mRNAs. qiagen.com The phosphorylation of 4E-BP1 causes it to dissociate from the translation initiation factor eIF4E, allowing for cap-dependent translation to proceed. plos.org
mTORC2 is involved in activating Akt by phosphorylating it at the Ser473 site. uniprot.orguniprot.orgnih.gov L-threonine has been shown to influence the components of both mTORC1 and mTORC2. nih.govresearchgate.net By modulating the mTOR pathway, L-threonine directly influences the machinery of protein synthesis, thereby linking nutrient availability to cell growth and proliferation. nih.govnih.gov
Data Tables
Table 1: Influence of L-Threonine on Mucin Production
| Finding | Organism/Model | Reference |
| Threonine is a major component of mucin proteins. | General | ijah.inscielo.brscielo.br |
| Mucin synthesis is sensitive to dietary threonine levels. | Animals | nih.govmdpi.com |
| Deficiency or excess of threonine reduces mucin production. | Pigs | scielo.brmdpi.com |
| A large portion of dietary threonine is used for intestinal mucin synthesis. | General, Pigs | imrpress.comresearchgate.netnih.gov |
| Intestinal mucin secretion is a net loss of threonine from the body. | General | imrpress.comresearchgate.netnih.gov |
Table 2: Key Research Findings on L-Threonine's Role in Cellular Signaling
| Pathway Component | Effect of L-Threonine | Research Model | Reference |
| PI3K/Akt Pathway | |||
| Akt (Thr308 & Ser473) | Increased phosphorylation (Activation) | Mouse Embryonic Stem Cells | nih.govresearchgate.net |
| MAPK Pathway | |||
| ERK | Increased phosphorylation (Activation) | Mouse Embryonic Stem Cells | nih.govnih.gov |
| p38 | Increased phosphorylation (Activation) | Mouse Embryonic Stem Cells | nih.govnih.gov |
| JNK/SAPK | Increased phosphorylation (Activation) | Mouse Embryonic Stem Cells | nih.govnih.gov |
| mTOR Pathway | |||
| mTOR | Increased phosphorylation (Activation) | Mouse Embryonic Stem Cells | nih.govnih.gov |
| mTORC1 | Activation | General | nih.govnih.gov |
| mTORC2 | Regulation | General | nih.govresearchgate.net |
| p70S6K | Increased phosphorylation (Activation) | Mouse Embryonic Stem Cells | nih.govnih.gov |
| 4E-BP1 | Increased phosphorylation (Activation) | Mouse Embryonic Stem Cells | nih.govnih.gov |
Modulation of Immune System Functions
L-threonine, an essential amino acid, plays a pivotal role in modulating the functions of the immune system, particularly within the intricate environment of the intestines. Its influence extends from cellular signaling pathways to the production of key immune molecules, thereby contributing significantly to the maintenance of immune homeostasis.
Influence on Intestinal Immune System via Signaling Networks (e.g., TLR4)
L-threonine exerts a considerable influence on the intestinal immune system through its interaction with complex signaling networks, most notably the Toll-like receptor 4 (TLR4) signaling pathway. nih.govcambridge.org TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing molecules broadly shared by pathogens. nih.govmdpi.com TLR4, in particular, is known for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. cambridge.orgnih.gov
Activation of the TLR4 signaling cascade typically leads to the production of pro-inflammatory cytokines, initiating an immune response. cambridge.orgmdpi.com Research has demonstrated that L-threonine supplementation can modulate this response. For instance, in studies involving broilers challenged with LPS, L-threonine administration was shown to inhibit the synthesis of pro-inflammatory cytokines by inactivating the TLR4 signal pathway. cambridge.org This suggests that L-threonine can help to suppress excessive inflammatory responses in the gut. nih.gov By downregulating the TLR4 pathway, L-threonine helps to maintain a balanced immune response, preventing the tissue damage that can result from unchecked inflammation. cambridge.org This modulatory role is critical for preserving intestinal health, especially under conditions of immunological stress. nih.govcambridge.org
Regulation of Immunoglobulins and Cytokines
L-threonine is a critical component for the synthesis of immunoglobulins, also known as antibodies, which are vital for humoral immunity. nih.govimrpress.comcambridge.org These proteins are produced by B lymphocytes and are essential for neutralizing pathogens and toxins. cambridge.org Given that L-threonine is a major constituent of immunoglobulins, its availability directly impacts the body's capacity to produce these crucial defensive molecules. nih.govimrpress.com Studies have shown that L-threonine supplementation can regulate the production of immunoglobulins, thereby enhancing the immune status of an individual. nih.gov
In addition to its role in antibody synthesis, L-threonine significantly influences the production and balance of cytokines. Cytokines are small proteins that act as messengers between cells and are critical for regulating the intensity and duration of the immune response. nih.govcambridge.org L-threonine has been shown to modulate the release of both pro-inflammatory and anti-inflammatory cytokines. nih.gov For example, in piglets, L-threonine supplementation has been observed to up-regulate the gene expression of the inflammatory cytokine interleukin-6 (IL-6). nih.govcambridge.org Conversely, in broilers, it has been found to down-regulate the expression of inflammatory mediators like interferon-γ (IFN-γ) and IL-12. nih.govcambridge.org Furthermore, in fish infected with bacteria, L-threonine deficiency was shown to worsen the intestinal inflammatory response by promoting pro-inflammatory cytokines and inhibiting anti-inflammatory cytokines through the NF-κB and TOR signaling pathways, respectively. nih.gov
This dual regulatory capacity allows L-threonine to help orchestrate a balanced and appropriate immune response, preventing excessive inflammation while ensuring an effective defense against pathogens. nih.gov
Impact on Gut Health and Microbiota Interactions
The influence of L-threonine extends deeply into the maintenance of gut health, primarily through its effects on the intestinal barrier and its interactions with the gut microbiota.
Maintenance of Intestinal Barrier Function and Integrity
The intestinal barrier is a critical defense mechanism that prevents the translocation of harmful substances, such as toxins and pathogens, from the gut lumen into the bloodstream. L-threonine is indispensable for maintaining the integrity and function of this barrier. imrpress.comnih.govresearchgate.net A significant portion of dietary L-threonine is utilized for the synthesis of mucosal proteins, with a large proportion specifically directed towards the production of mucin. imrpress.comnih.govresearchgate.net
Mucin is a glycoprotein (B1211001) that forms the primary component of the mucus layer, which covers the intestinal epithelium and acts as a physical barrier against microbial invasion. frontiersin.org The synthesis of intestinal mucins is highly dependent on the availability of luminal L-threonine. imrpress.comnih.gov Dietary restriction of L-threonine can lead to a decrease in mucus production, compromising the integrity of this protective layer. imrpress.comnih.govfrontiersin.org This can result in increased intestinal permeability, allowing for the passage of harmful substances and potentially leading to inflammation. nih.govfrontiersin.org
Furthermore, L-threonine plays a role in maintaining the structural integrity of the intestinal mucosa itself, which includes the villi and crypts. cambridge.orgnih.gov Studies have indicated that adequate L-threonine levels are necessary for optimal intestinal morphology, and supplementation can improve villus height and goblet cell density, the cells responsible for mucin secretion. cambridge.orgnih.gov
| Research Finding | Model | Impact of L-Threonine | Reference |
| Supplementation improved intestinal morphology and immune status. | Pigs | Regulated immunoglobulins and cytokines. | nih.gov |
| Supplementation reversed LPS-induced decreases in villus height and goblet cell density. | Broiler Chickens | Normalized intestinal mRNA abundances of genes related to inflammation and barrier function. | cambridge.org |
| Deficiency is associated with fewer goblet cells and reduced mucus synthesis. | General | Impaired intestinal paracellular permeability. | frontiersin.org |
Promotion of Beneficial Gut Bacterial Populations (e.g., Escherichia-Shigella genus)
L-threonine also influences the composition and function of the gut microbiota. While the Escherichia-Shigella genus contains pathogenic species, some strains are commensal and can play a role in gut homeostasis. nih.gov Interestingly, research has shown a complex relationship between L-threonine and this bacterial group. In a study on mice exposed to cadmium, L-threonine supplementation was found to significantly increase the abundance of the Escherichia-Shigella genus, which was associated with increased cadmium excretion. nih.gov This suggests that under specific conditions, L-threonine can promote the growth of certain bacterial populations that may confer protective effects.
Conversely, another study investigating the impact of a pineapple-whey protein fermentation product on antibiotic-induced intestinal dysbiosis found that the product, which modulated microbial metabolites like L-threonine, led to a decrease in the numbers of Akkermansia and Escherichia-Shigella. mdpi.com Additionally, a study on human infants suggested a potential protective role of threonine in breast milk against members of the Enterobacteriaceae family, which includes Escherichia and Shigella. d-nb.inforesearchgate.net This study found a negative association between breast milk threonine concentrations and the abundance of Escherichia/Shigella. d-nb.info
L-Threonine Metabolism by Intestinal Commensal Bacteria and Short-Chain Fatty Acid (SCFA) Production
A significant aspect of L-threonine's role in gut health is its metabolism by intestinal commensal bacteria, which leads to the production of short-chain fatty acids (SCFAs). nih.govmdpi.com SCFAs, such as acetate (B1210297), propionate, and butyrate, are key metabolites produced through the fermentation of dietary components by the gut microbiota. mdpi.comnih.gov These molecules are crucial for maintaining intestinal homeostasis and have numerous beneficial effects on the host. nih.govmdpi.com
L-threonine is a versatile precursor for SCFA synthesis, with studies indicating that it can be metabolized to produce all three major SCFAs: acetate, propionate, and butyrate. nih.govmdpi.com Propionate, in particular, has been reported to be predominantly derived from the fermentation of amino acids like threonine. mdpi.commdpi.com The production of SCFAs from L-threonine by the gut microbiota contributes to the energy supply of colonocytes (the epithelial cells of the colon) and helps to regulate the immune response and maintain the integrity of the intestinal barrier. frontiersin.orgnih.gov
| SCFA | Precursor Amino Acids (including L-Threonine) | Key Functions | Reference |
| Acetate | Glycine (B1666218), Threonine , Glutamate, Lysine (B10760008), Ornithine, Aspartate | Energy source for peripheral tissues, substrate for lipogenesis. | mdpi.com |
| Propionate | Aspartate, Alanine (B10760859), Threonine , Methionine | Substrate for gluconeogenesis in the liver, may have hypocholesterolemic effects. | mdpi.com |
| Butyrate | Threonine , Glutamate, Lysine | Primary energy source for colonocytes, anti-inflammatory properties, reinforces the colonic defense barrier. | mdpi.com |
This metabolic interplay between L-threonine and the gut microbiota underscores the multifaceted role of this amino acid in promoting a healthy gut environment.
Involvement in Lipid Metabolism Regulation and Hepatic Function
L-threonine plays a significant role in lipid metabolism and is crucial for maintaining normal liver (hepatic) function. It acts as a lipotropic agent, helping to control the accumulation of fat in the liver. rupahealth.com A deficiency in dietary threonine has been shown in animal models to lead to hepatic steatosis, or fatty liver disease, characterized by an excessive buildup of triglycerides. mdpi.comcaringsunshine.com
The protective effect of L-threonine on the liver is mediated through its influence on the expression of genes involved in lipid synthesis (lipogenesis) and breakdown (lipolysis). mdpi.comresearchgate.net Studies in obese mice have demonstrated that threonine supplementation can reduce fat accumulation by down-regulating the expression of genes responsible for lipogenesis in adipose tissue while up-regulating genes related to lipolysis. researchgate.net It also enhances the expression of thermogenic genes, which contribute to energy expenditure. mdpi.comnih.gov Inadequate threonine levels, conversely, are associated with increased expression of genes for fatty acid and triglyceride synthesis and decreased expression of genes for their transport, leading to fat accumulation. nutrivore.com
Furthermore, threonine is essential for the synthesis of other amino acids, such as glycine and serine, which are involved in detoxification pathways within the liver. caringsunshine.com Its metabolism is also linked to mitochondrial function; a deficiency can alter energy processing and lead to mitochondrial uncoupling in the liver, contributing to cellular dysfunction. rupahealth.comcreative-proteomics.com Research in rats has shown that while a diet with a balanced pattern of essential amino acids supports growth, it does not prevent fat accumulation in the liver unless supplemented with additional L-threonine. tandfonline.com This suggests a specific action of threonine in preventing hepatic fat deposition that is independent of its role in general protein synthesis. tandfonline.com
Table 2: L-Threonine's Impact on Lipid Metabolism and Hepatic Function
| Aspect | Effect of L-Threonine | Mechanism/Finding |
| Hepatic Fat Accumulation | Prevents the buildup of fat (triglycerides) in the liver. rupahealth.comcaringsunshine.com | Threonine deficiency is a known cause of fatty liver (hepatic steatosis) in animal models. mdpi.com |
| Gene Regulation | Modulates the expression of genes controlling lipid metabolism. mdpi.com | Down-regulates lipogenesis (fat synthesis) genes and up-regulates lipolysis (fat breakdown) genes. researchgate.net |
| Thermogenesis | Stimulates the expression of thermogenic genes. nih.gov | Contributes to increased energy expenditure, which helps regulate fat storage. mdpi.com |
| Mitochondrial Function | Supports normal mitochondrial energy processing in the liver. rupahealth.com | Deficiency can lead to mitochondrial dysfunction and cellular damage. creative-proteomics.com |
| Detoxification | Serves as a precursor for amino acids involved in liver detoxification pathways. caringsunshine.com | Required for the synthesis of glycine and serine. drwillcole.com |
Contribution to One-Carbon Metabolism
L-threonine is a significant contributor to one-carbon metabolism, a fundamental biochemical process that transfers one-carbon units (like methyl groups) for various biosynthetic and regulatory functions. frontiersin.org This contribution is primarily achieved through the catabolism of threonine into glycine. creative-proteomics.com
In mammals other than humans, the enzyme threonine dehydrogenase (TDH) breaks down threonine into glycine and acetyl-CoA in the mitochondria. wikipedia.orgnih.gov The glycine produced is a major substrate for the one-carbon cycle. creative-proteomics.com Through the action of the glycine cleavage system (GCS), glycine can donate a one-carbon unit to tetrahydrofolate (THF), forming 5,10-methylene-THF. frontiersin.orgnih.gov This molecule is a central intermediate in the folate cycle.
These one-carbon units are indispensable for numerous cellular processes, including:
Nucleotide Synthesis: They are required for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. pnas.orgcreative-proteomics.com This is particularly critical in rapidly proliferating cells, such as embryonic stem cells. mdpi.com
Methionine Regeneration: One-carbon units are used to remethylate homocysteine, regenerating the essential amino acid methionine. oup.com
Epigenetic Regulation: Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for nearly all biological methylation reactions. oup.commdpi.com This includes the methylation of DNA and histones, which are critical epigenetic modifications that regulate gene expression. frontiersin.org
The link between threonine catabolism and one-carbon metabolism is especially prominent in mouse embryonic stem cells, where this pathway is essential for generating SAM to maintain the specific histone methylation patterns (H3K4me3) required for pluripotency. oup.comfrontiersin.org By providing a steady supply of glycine, L-threonine metabolism indirectly fuels the entire one-carbon network, supporting biosynthesis, cell proliferation, and epigenetic control. frontiersin.orgmetabolics.com
Table 3: L-Threonine's Role in One-Carbon Metabolism
| Step | Description | Key Molecules Involved | Significance |
| 1. Threonine Catabolism | L-threonine is broken down in the mitochondria by the enzyme threonine dehydrogenase (TDH). nih.gov | L-threonine, Threonine Dehydrogenase (TDH) | Produces glycine and acetyl-CoA, linking amino acid catabolism to central metabolic pathways. oup.com |
| 2. Glycine Contribution | The resulting glycine enters the one-carbon cycle. creative-proteomics.com | Glycine, Glycine Cleavage System (GCS), Tetrahydrofolate (THF) | Glycine donates a one-carbon unit to THF, forming 5,10-methylene-THF. frontiersin.org |
| 3. SAM Synthesis | The one-carbon units are used to regenerate methionine from homocysteine, which is then converted to SAM. oup.com | Homocysteine, Methionine, S-adenosylmethionine (SAM) | SAM is the universal methyl donor for critical biosynthetic and epigenetic reactions. mdpi.comfrontiersin.org |
| 4. Downstream Processes | The one-carbon units and SAM are utilized for essential cellular functions. | Purines, Thymidylate, DNA, Histones | Supports DNA synthesis, cell proliferation, and epigenetic regulation of gene expression. frontiersin.orgcreative-proteomics.com |
Post Translational Modifications Involving L Threonine Residues
O-Linked Glycosylation of Threonine
O-linked glycosylation is a crucial post-translational modification where a sugar molecule, or glycan, is attached to the oxygen atom of a threonine or serine residue within a protein. glycanage.comencyclopedia.pub This process occurs in the Golgi apparatus and, in some cases, the endoplasmic reticulum or cytoplasm. encyclopedia.pubthermofisher.com
The mechanism begins with the enzyme GalNAc transferase, which attaches a single N-acetylgalactosamine (GalNAc) molecule to the hydroxyl group of the threonine side chain. thermofisher.comlibretexts.org Unlike N-linked glycosylation, where a large, pre-formed block of sugars is transferred, O-linked glycosylation involves the sequential, one-at-a-time addition of monosaccharides. thermofisher.com This results in a wide diversity of O-glycan structures. glycanage.com
O-linked glycosylation of threonine residues has several significant biological functions:
Protein Stability and Folding : The addition of hydrophilic sugar chains helps to maintain protein stability and achieve proper folding. glycanage.com For heavily glycosylated proteins like mucins, the sugar chains can constitute over 50% of the molecule's mass, creating a protective, water-logged shell. thermofisher.comlibretexts.org
Cellular Recognition and Adhesion : O-glycans on the cell surface act as recognition sites. libretexts.org They can serve as ligands for selectins (carbohydrate-binding proteins), mediating cell-cell adhesion, or as receptors for pathogens, playing a role in infection. glycanage.comnih.gov
Immune System Function : These modifications are vital for processes like the trafficking of immune cells and the recognition of foreign substances. encyclopedia.pub
The table below summarizes the key aspects of O-linked glycosylation of threonine.
Interactive Table: Overview of O-Linked Glycosylation of Threonine
| Feature | Description |
|---|---|
| Modification | Attachment of a glycan (sugar) to the hydroxyl group of a threonine residue. |
| Linkage Type | O-linked (to an oxygen atom). |
| Primary Enzyme | GalNAc transferase (initiates the process). |
| Location | Primarily in the Golgi apparatus. encyclopedia.pubthermofisher.com |
| Mechanism | Sequential addition of individual sugar units. thermofisher.com |
| Key Functions | Protein stability, cell adhesion, immune recognition. glycanage.comencyclopedia.pubnih.gov |
Phosphorylation of Threonine by Threonine Kinases
Protein phosphorylation is a reversible post-translational modification where a phosphate (B84403) group is added to an amino acid residue. thermofisher.com In eukaryotes, this occurs predominantly on serine, threonine, and tyrosine residues. thermofisher.com The phosphorylation of threonine is catalyzed by a class of enzymes known as serine/threonine protein kinases, which transfer a phosphate group from ATP to the threonine's hydroxyl side chain. wikipedia.org This process is a cornerstone of cellular regulation and signal transduction. thermofisher.comcreative-proteomics.com While many kinases phosphorylate both serine and threonine, some exhibit a strong preference for threonine. biorxiv.orgresearchgate.net
When a threonine residue is phosphorylated, it is referred to as phosphothreonine. wikipedia.org The introduction of this negatively charged, bulky phosphate group can induce significant conformational changes in the protein. thermofisher.com Research indicates that threonine phosphorylation often causes a pronounced "disorder-to-order" transition, where a flexible region of a protein becomes more structured and compact. biorxiv.orgresearchgate.net Dianionic phosphothreonine preferentially adopts a cyclic conformation stabilized by a strong internal hydrogen bond between the phosphate group and the residue's own amide group. researchgate.netacs.org
This structural change is highly significant as it can act as a molecular switch, turning a protein's function "on" or "off." biorxiv.org The conformational restriction induced by phosphothreonine can alter a protein's catalytic activity or create or block binding sites for other proteins, thereby regulating protein-protein interactions. thermofisher.com
Threonine phosphorylation is a pivotal event in a vast array of cellular processes, acting as a language for intracellular communication. creative-proteomics.comcreative-diagnostics.com
Intracellular Signal Transduction : It is a central mechanism in signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. creative-proteomics.comspandidos-publications.com In these pathways, a signal is transmitted via a cascade of kinases, each phosphorylating and activating the next, ultimately leading to a specific cellular response. thermofisher.com Phosphorylation can also trigger the movement of a protein to a different cellular location, such as from the cytoplasm to the nucleus, to regulate gene expression. spandidos-publications.comnih.gov
Cell Growth and Differentiation : Serine/threonine kinases play integral roles in regulating cell proliferation and differentiation. wikipedia.orgcreative-proteomics.com The phosphorylation of key proteins can drive the cell cycle forward or halt it. spandidos-publications.com For example, the Akt signaling pathway, which involves the phosphorylation of threonine residues on the Akt kinase itself, is crucial for normal B cell development and proliferation by regulating downstream targets that control the cell cycle. nih.gov
Apoptosis : Programmed cell death, or apoptosis, is tightly regulated by threonine phosphorylation. The phosphorylation status of proteins in the Bcl-2 family, which includes both pro-apoptotic and anti-apoptotic members, can determine a cell's fate. researchgate.netnih.gov For instance, specific phosphorylation events on these proteins can either prevent or trigger cell death. researchgate.net Similarly, phosphorylation of the transcription factor RelA at threonine 505 has been identified as a negative regulator, promoting apoptosis in response to certain stimuli. nih.govmolbiolcell.org
The table below highlights the roles of threonine phosphorylation in key cellular processes.
Interactive Table: Functions of Threonine Phosphorylation
| Cellular Process | Role of Threonine Phosphorylation |
|---|---|
| Signal Transduction | Acts as a molecular switch in signaling cascades (e.g., MAPK pathway). creative-proteomics.comspandidos-publications.com |
| Cell Growth | Regulates cell cycle progression and proliferation via pathways like Akt. wikipedia.orgnih.gov |
| Cell Differentiation | Controls the developmental fate of cells. wikipedia.orgcreative-proteomics.com |
| Apoptosis | Modulates the activity of pro- and anti-apoptotic proteins (e.g., Bcl-2 family, RelA). researchgate.netnih.govnih.gov |
The phosphate group of a phosphothreonine residue provides a site for coordination with metal ions. wikipedia.orgnih.gov This interaction is essential for the function of numerous biological systems, including energy transfer and signal transduction. nih.gov Phosphothreonine offers three potential coordination sites for metal ions: the carboxyl group, the amine group, and the phosphate group. wikipedia.org
Studies on the interaction between phosphothreonine and metal ions like copper(II) show that the mode of coordination is pH-dependent. researchgate.nettandfonline.com At a low pH, the phosphate group is the primary site of metal binding. researchgate.nettandfonline.com As the pH increases to neutral or higher levels, the amine and carboxylate groups become the main coordination sites. tandfonline.com This ability to bind metal ions is critical for the structure and function of many enzymes and proteins that require a metal cofactor for their catalytic activity. mdpi.com The coordination between metal ions and phosphorylated biomolecules is a fundamental aspect of many biological processes. nih.govmdpi.com
L Threonine in Pathophysiological Contexts and Disease Research
Dysregulation of L-Threonine Metabolism in Metabolic Disorders
Aminoacidurias
Aminoacidurias are conditions characterized by abnormally high levels of amino acids in the urine. wikipedia.org This occurs when the renal tubules are unable to properly reabsorb filtered amino acids back into the bloodstream. wikipedia.org Dysregulation of L-threonine transport and metabolism can contribute to these conditions. ontosight.ai In overflow aminoaciduria, elevated plasma concentrations of amino acids, including threonine, surpass the reabsorptive capacity of the kidneys. wikipedia.org This can stem from inborn errors of amino acid metabolism or be a secondary consequence of liver disease. wikipedia.org Conversely, renal aminoaciduria results from defects in the transport proteins within the renal tubules themselves. wikipedia.org
Diabetes
Research indicates a link between L-threonine metabolism and diabetes. ontosight.ai Studies have shown that individuals with type 1 and type 2 diabetes exhibit altered plasma levels of threonine. diabetesjournals.orgalliedacademies.org In a study of subjects with type 1 diabetes, elevated levels of threonine were observed compared to healthy individuals. diabetesjournals.org Another study involving patients with type 2 diabetes found that oral glutamine supplementation led to a decrease in plasma threonine levels. alliedacademies.org
Furthermore, investigations in diabetic rat models have explored the role of threonine in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. While threonine's contribution to plasma glucose is considered minor, its turnover rate is increased in diabetic and starved states, reflecting an increase in gluconeogenesis from tissue protein. researchgate.netnih.gov Some research suggests that higher dietary intakes of threonine may be associated with an increased risk of developing type 2 diabetes, particularly in men. nih.gov The metabolism of threonine and other amino acids is often disturbed in diabetes, and certain metabolites may serve as biomarkers for the onset and progression of the disease and its complications, such as diabetic kidney disease. researchgate.net
Metabolic Acidosis Linked to D-Lactate Production
L-threonine catabolism can, under certain conditions, contribute to the production of D-lactate. ontosight.aiyeastgenome.org While L-lactate is the predominant isomer in mammals, an overproduction of D-lactate can lead to D-lactic acidosis, a form of metabolic acidosis. nih.gov This condition is characterized by a drop in blood pH. nih.govresearchgate.net
The pathway from L-threonine to D-lactate involves the formation of methylglyoxal (B44143), which is subsequently converted to D-lactate. yeastgenome.org In some organisms, threonine is considered a primary precursor for D-lactate formation. nih.gov While this pathway is less common in humans, the accumulation of D-lactate and its precursor, methylglyoxal, can have significant clinical implications, including the potential to induce metabolic acidosis and oxidative stress. ontosight.ai
L-Threonine and Hepatic Pathologies
The liver is a central organ for amino acid metabolism, including that of L-threonine. jcpjournal.org Consequently, disruptions in threonine availability and metabolism can have significant impacts on liver health, contributing to various pathological conditions.
Hepatic Triglyceride Accumulation
Research has consistently shown a link between L-threonine deficiency and the accumulation of triglycerides in the liver, a condition known as hepatic steatosis or fatty liver. mdpi.comnih.govtandfonline.com This accumulation is a key feature of non-alcoholic fatty liver disease (NAFLD). nih.gov Studies in various animal models, including rats and ducks, have demonstrated that diets deficient in threonine lead to increased hepatic lipid deposition. nih.govtandfonline.com
The proposed mechanisms for this phenomenon include alterations in lipid metabolism pathways. Threonine deficiency has been shown to upregulate genes involved in fatty acid and triglyceride synthesis while downregulating those related to fatty acid oxidation and the transport of triglycerides out of the liver. mdpi.comnih.gov Conversely, supplementation with threonine has been found to reduce fat accumulation in the liver and improve lipid metabolism in obese mice. researchgate.netacs.org This suggests that adequate levels of threonine are crucial for maintaining normal hepatic lipid homeostasis. mdpi.com
| Condition | Effect on Hepatic Triglycerides | Observed Molecular/Metabolic Changes | References |
|---|---|---|---|
| Threonine Deficiency | Increased Accumulation | Upregulation of genes for fatty acid and triglyceride synthesis; Downregulation of genes for fatty acid oxidation and triglyceride transport. | mdpi.comnih.gov |
| Threonine Supplementation (in obese models) | Decreased Accumulation | Downregulation of lipogenesis and upregulation of lipolysis in adipose tissue. | researchgate.netacs.org |
| Threonine Deficiency | Increased Deposition | Reduced phosphorylation of STAT3, a key transcription factor in lipid metabolism. | nih.gov |
Mitochondrial Uncoupling
Mitochondrial uncoupling is a process where the link between electron transport and ATP synthesis in the mitochondria is dissociated. nih.gov Studies in rats have revealed that a diet deficient in L-threonine can induce specific mitochondrial uncoupling in the liver. physiology.orgnih.gov This uncoupling was particularly noted with substrates linked to NADH. physiology.orgnih.gov
This diet-induced uncoupling is thought to be a mechanism to adapt to nutrient scarcity. physiology.org By increasing mitochondrial uncoupling, the liver may favor the use of fat as an energy source, which has a higher ratio of FADH₂ to NADH production. physiology.org This would spare the limited essential amino acids, like threonine, from being catabolized for energy, allowing them to be used for crucial protein synthesis instead. physiology.orgnih.gov Therefore, while mitochondrial uncoupling can be a sign of cellular stress, in the context of threonine deficiency, it may represent a strategic metabolic shift to conserve essential nutrients. jcpjournal.orgphysiology.org
| Dietary Condition | Observed Effect on Liver Mitochondria | Proposed Rationale | References |
|---|---|---|---|
| Threonine-Deficient Diet | Induces specific mitochondrial uncoupling, particularly with NADH-linked substrates. | Favors the use of fat as an energy source, conserving the limiting amino acid (threonine) for protein synthesis. | jcpjournal.orgphysiology.orgnih.gov |
Association with Neurological Disorders
L-threonine, an essential amino acid, has been investigated for its potential role in various neurological disorders, primarily due to its metabolic relationship with glycine (B1666218). In the central nervous system (CNS), L-threonine can be converted to glycine, an inhibitory neurotransmitter, particularly in the lower brain and spinal cord. caldic.com This conversion has led to research into its potential therapeutic effects on conditions characterized by muscle spasticity.
In studies involving patients with familial spastic paraparesis, administration of L-threonine was found to significantly decrease motor impairment and spasticity based on severity rating scales. nih.gov Preclinical data indicated that L-threonine administration could increase glycine levels in the rat spinal cord. nih.gov However, in a human study, while plasma and cerebrospinal fluid (CSF) levels of threonine increased significantly with supplementation, glycine levels did not change. nih.gov Despite the statistically significant suppression of spasticity signs, the clinical benefits were not considered valuable. nih.gov
Research has also explored L-threonine's potential in treating amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease. caldic.comnih.gov The hypothesis was that increasing glycine levels in the spinal cord could alleviate some symptoms. caldic.com However, studies have shown that taking L-threonine by mouth does not appear to slow the progression of ALS or reduce its symptoms. webmd.com There is also some concern that it might decrease lung function in individuals with ALS. webmd.com
Recent research has also noted that L-threonine can potentiate currents in rat hippocampal slices, a phenomenon also observed with other amino acids like taurine (B1682933) and serine. mdpi.com The mechanism for this potentiation is yet to be fully determined but appears to be independent of the NMDA receptor. mdpi.com
| Condition Studied | Key Research Finding | Outcome |
| Familial Spastic Paraparesis | L-threonine administration led to a statistically significant decrease in motor impairment and spasticity ratings. nih.gov | Suppressed signs of spasticity, but clinical benefits were not considered valuable. nih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | Oral L-threonine did not appear to slow disease progression or reduce symptoms. webmd.com | Deemed possibly ineffective for ALS. webmd.com |
| General Neurological Function | L-threonine potentiates electrical currents in hippocampal slices, independent of the NMDA receptor. mdpi.com | Mechanism is still under investigation. mdpi.com |
Role in Inflammatory Conditions, e.g., Colitis
L-threonine is an essential amino acid that plays a significant role in maintaining intestinal homeostasis and gut barrier function. frontiersin.orgmdpi.com A substantial portion of dietary threonine is utilized by the gut for the synthesis of mucosal proteins, especially mucins, which are critical components of the protective mucus layer in the intestines. frontiersin.orgmdpi.com This mucus barrier prevents luminal bacteria from penetrating the mucosal tissue, a defect commonly observed in patients with inflammatory bowel disease (IBD) and in experimental models of colitis. frontiersin.org
Metabolomic analyses have revealed altered levels of threonine in the serum and intestinal tissues of IBD patients. frontiersin.org During active colitis, threonine levels in the colon have been observed to decrease significantly. researchgate.netnih.gov This has led to the hypothesis that threonine supplementation could help restore intestinal homeostasis. researchgate.netnih.gov Indeed, some studies have shown that dietary supplementation with a combination of amino acids including threonine can ameliorate intestinal damage in rat models of colitis, presumably by improving mucosal barrier function. frontiersin.org
However, the role of threonine supplementation in colitis appears to be complex and timing-dependent. One study found that providing L-threonine supplementation at the onset of DSS-induced colitis in mice actually delayed disease recovery. nih.gov These mice showed an impaired ability to produce mucus, altered expression of mucin-encoding genes, and decreased secretion of the protective cytokine IL-22. nih.gov In contrast, when threonine was administered after inflammation was already established, these detrimental effects were not observed. nih.gov This suggests that the impact of threonine supplementation may differ depending on the inflammatory state of the intestine and its effect on the gut microbiota, which metabolize threonine to produce various compounds that influence gut health. nih.gov
| Research Focus | Key Findings | Implication |
| Intestinal Barrier Function | L-threonine is crucial for synthesizing mucin, a key component of the intestinal mucus layer. frontiersin.orgmdpi.com | Maintaining adequate threonine levels is important for gut barrier integrity. frontiersin.org |
| Colitis Models | Threonine levels in the colon decrease during colitis development. researchgate.netnih.gov | Suggests a potential therapeutic role for threonine supplementation. researchgate.net |
| Timing of Supplementation | Supplementation at the onset of colitis delayed recovery and impaired mucus production in mice. nih.gov | The therapeutic window for threonine supplementation in IBD requires further investigation. nih.gov |
| Combined Amino Acid Supplementation | Supplementation with threonine, serine, proline, and cysteine ameliorated intestinal damage in rats. frontiersin.org | A combination of amino acids may be more effective in supporting mucosal health. frontiersin.org |
L-Threonine in Cancer Metabolism (e.g., Glioblastoma)
Recent research has uncovered a critical role for L-threonine in the metabolism and proliferation of glioblastoma, one of the most lethal primary brain tumors. researchgate.netresearchgate.net Glioblastoma stem cells (GSCs), which drive tumor growth and resistance, exhibit elevated rates of protein translation. nih.gov A CRISPR screen identified the enzyme YRDC (YrdC N(6)-threonylcarbamoyl transferase domain containing) as essential for GSCs. nih.gov
L-threonine is an essential substrate for YRDC. nih.gov This enzyme catalyzes the formation of N6-threonylcarbamoyladenosine (t⁶A), a universal modification found on a specific subset of transfer RNAs (tRNAs). nih.gov The accumulation of threonine in GSCs facilitates the production of t⁶A through YRDC. researchgate.netnih.gov This t⁶A modification enhances the translational efficiency of genes that are rich in ANN codons (where N can be any nucleotide) and are associated with cell division and mitosis. nih.gov This process effectively reprograms the proteome of GSCs to support their high rate of self-renewal and proliferation. researchgate.net
This dependency on threonine presents a potential therapeutic vulnerability. Studies have demonstrated that restricting dietary threonine reduces the formation of t⁶A in tumors, slows the growth of glioblastoma xenografts, and increases the effectiveness of both chemotherapy and anti-mitotic therapies. researchgate.netnih.gov These findings highlight how cancer stem cells can coordinate metabolism and translation and suggest that dietary interventions targeting threonine metabolism could be a promising strategy to complement existing treatments for glioblastoma. researchgate.netresearchgate.net
| Component | Role in Glioblastoma | Research Finding |
| Glioblastoma Stem Cells (GSCs) | Exhibit elevated protein translation to support rapid growth. nih.gov | Are highly dependent on specific metabolic pathways. nih.gov |
| L-Threonine | Accumulates in GSCs and acts as a crucial substrate. researchgate.netnih.gov | Fuels the production of t⁶A, promoting the translation of mitosis-related genes. nih.gov |
| YRDC Enzyme | Catalyzes the formation of t⁶A modification on tRNAs using threonine. nih.gov | Identified as essential for GSC survival and proliferation. nih.gov |
| Dietary Threonine Restriction | Reduces t⁶A formation in tumors. researchgate.netnih.gov | Slowed tumor growth and enhanced the efficacy of chemotherapy in preclinical models. researchgate.netnih.gov |
Oxidative Stress Induced by Methylglyoxal Accumulation
L-threonine metabolism is a source of methylglyoxal (MGO), a highly reactive dicarbonyl compound. cdnsciencepub.commdpi.com MGO is a natural by-product of several metabolic pathways, including glycolysis and the catabolism of ketone bodies and amino acids. mdpi.comacs.org Specifically, the catabolism of L-threonine can produce aminoacetone, which is then converted into MGO by the enzyme semicarbazide-sensitive amine oxidase (SSAO). cdnsciencepub.comacs.org
While formed under normal physiological conditions, the accumulation of MGO, often termed dicarbonyl stress, is linked to cellular damage and the development of various pathological conditions. mdpi.comfrontiersin.org MGO is a potent glycotoxin because its dicarbonyl group readily reacts with nucleophilic sites on macromolecules, particularly the arginine, lysine (B10760008), and cysteine residues of proteins, as well as nucleic acids. cdnsciencepub.comfrontiersin.org
This reaction leads to the formation of Advanced Glycation End-products (AGEs). mdpi.comfrontiersin.org The accumulation of AGEs can induce oxidative stress through several mechanisms. acs.org AGEs can directly impair the function of antioxidant enzymes and stimulate receptors like the Receptor for Advanced Glycation End-products (RAGE), triggering inflammatory pathways and the production of reactive oxygen species (ROS). acs.orgnih.gov This MGO-induced oxidative stress disrupts normal protein folding, can trigger endoplasmic reticulum stress, and is implicated in the pathology of numerous diseases, including diabetes, neurodegenerative disorders, and cardiovascular damage. mdpi.comnih.gov The balance between MGO formation and its detoxification by the glyoxalase system is therefore crucial for cellular health. frontiersin.orgnih.gov
Advanced Analytical Methodologies for L Threonine Quantification and Characterization
Chromatographic Techniques
Chromatography remains a cornerstone for amino acid analysis due to its high resolving power and sensitivity. Techniques such as ion-exchange and high-performance liquid chromatography are widely employed for L-threonine quantification.
Ion-exchange chromatography (IEC) is a classic and robust method for the separation and quantification of amino acids, including L-threonine. 193.16.218uni-mate.hu This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. The stationary phase consists of a resin with charged functional groups.
The most established method involves post-column derivatization with ninhydrin (B49086). 193.16.218aurigaresearch.com After the amino acids are separated on the IEC column, the eluate is mixed with a ninhydrin reagent and heated. 193.16.218uni-mate.hu Ninhydrin reacts with primary and secondary amines, such as those in amino acids, to produce a colored compound, often a deep purple known as Ruhemann's purple. 193.16.218aurigaresearch.com The intensity of this color, measured photometrically at specific wavelengths (e.g., 570 nm for most amino acids and 440 nm for proline), is directly proportional to the concentration of the amino acid. europa.eueuropa.eu
This method is highly specific for amino acids and is less susceptible to interference from other compounds in complex matrices like biological fluids or feed hydrolysates. 193.16.218uni-mate.hu The European Union has recognized a ring-trial validated community method based on IEC with post-column derivatization for the quantification of total and free threonine in feedingstuffs and premixtures. europa.eueuropa.eu
Performance Characteristics of IEC with Ninhydrin Derivatization for Total L-Threonine
| Matrix | Relative Standard Deviation for Repeatability (RSDr) | Relative Standard Deviation for Reproducibility (RSDR) |
|---|---|---|
| Premixtures and Feedingstuffs | 1.9% to 4.1% europa.eu | 3.8% to 11.7% europa.eu |
| Commercial Product (96% Threonine) | 1.2% europa.eu | 2.2% europa.eu |
High-Performance Liquid Chromatography (HPLC) offers a versatile and high-throughput alternative to traditional IEC. nih.gov For amino acid analysis, HPLC methods often require a derivatization step to enhance the detectability of the analytes, as most amino acids lack a strong chromophore for UV detection. chromatographyonline.com
HPLC with UV Detection: Pre-column derivatization is a common strategy where the amino acids are reacted with a labeling agent before injection into the HPLC system. nih.gov Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used, followed by separation on a reversed-phase column and UV detection. nih.gov It is also possible to perform HPLC with UV detection on underivatized amino acids, though it can be challenging. acs.org One method achieved separation of 10 underivatized amino acids, including L-threonine, using a C18 column and UV detection at 225 nm. acs.org
HPLC with Mass Spectrometry (MS) Detection: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for amino acid analysis due to its superior specificity, sensitivity, and speed. nih.govnih.govsciex.com This method can often analyze underivatized amino acids, simplifying sample preparation. sciex.comnih.gov Separation can be achieved using various column chemistries, including hydrophilic interaction liquid chromatography (HILIC) or specialized amino acid columns. nih.gov The mass spectrometer detects and quantifies the analytes based on their specific mass-to-charge ratios (m/z) and fragmentation patterns, providing high confidence in identification. nih.gov LC-MS/MS methods have been successfully developed for the rapid quantification of L-threonine in complex biological matrices like plasma and urine. nih.govlcms.cz
Comparison of HPLC-Based Methods for L-Threonine Analysis
| Method | Derivatization | Detection | Key Advantages | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | Pre-column (e.g., AQC) | UV, Fluorescence | Good accuracy and reliability, lower equipment cost than MS. | nih.gov |
| Reversed-Phase HPLC | None | UV (225 nm) | Simplicity, avoids derivatization step. | acs.org |
| UPLC-MS/MS | None | Mass Spectrometry | High specificity, sensitivity, and speed; suitable for complex matrices. | nih.govlcms.cz |
Ion-Exchange Chromatography (IEC) for Amino Acid Analysis
Enzymatic Assay Development
Enzymatic assays offer a high degree of specificity for quantifying L-threonine. These methods leverage enzymes that either directly act on or are part of a reaction pathway involving L-threonine. The activity is typically monitored spectrophotometrically or fluorometrically.
L-threonine dehydrogenase (TDH) catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-oxobutyric acid. google.comnih.gov The amount of L-threonine in a sample can be quantified by measuring the increase in NADH, which absorbs light at 340 nm. google.comacs.org This direct enzymatic reaction provides a basis for a simple, single-step analysis. google.com
Assays based on TDH have been developed for various formats, including standard spectrophotometric assays and microplate-based assays for higher throughput. google.combmrservice.com These assays are highly specific to L-threonine. For instance, a fluorometric assay kit based on this principle can detect L-threonine levels down to 2 µM and is not significantly affected by physiological concentrations of other common amino acids. abcam.comassaygenie.com
Another enzymatic approach utilizes L-threonine aldolase (B8822740) (LTA), which catalyzes the cleavage of L-threonine into glycine (B1666218) and acetaldehyde (B116499). nih.govnih.gov This reaction can be coupled with a second enzymatic reaction for detection. nih.gov In a common coupled assay, the acetaldehyde produced is reduced to ethanol (B145695) by alcohol dehydrogenase, a reaction that consumes NADH. nih.govumich.edu The decrease in NADH concentration, monitored at 340 nm, is proportional to the initial amount of L-threonine. nih.govumich.edu This method has proven to be simple, accurate, and specific for determining L-threonine concentrations. nih.gov
The development of robust enzymatic assays has enabled high-throughput screening (HTS) applications, which are particularly valuable for the metabolic engineering of microorganisms to overproduce L-threonine. nih.govscispace.com Both TDH and LTA-based assays have been adapted for use in 96-well microplate formats. google.comnih.gov
For example, an LTA-coupled assay was successfully scaled up to a 96-well format to screen for L-threonine-overproducing bacterial strains. nih.gov Another HTS method was developed using a biosensor constructed from threonine-responsive promoters linked to a reporter gene, like green fluorescent protein (GFP). scispace.com This allowed for the rapid selection of high-producing mutants from a large library using fluorescence-activated cell sorting (FACS). scispace.com These HTS methods dramatically accelerate the strain improvement process in industrial biotechnology. researchgate.netresearchgate.net
Enzymatic Assays for L-Threonine Quantification
| Enzyme System | Principle | Detection Method | Key Application | Reference |
|---|---|---|---|---|
| L-Threonine Dehydrogenase (TDH) | Oxidation of L-threonine, producing NADH. | Spectrophotometry (340 nm) or Fluorometry. | Quantification in biological fluids and tissues. | google.comabcam.com |
| L-Threonine Aldolase (LTA) & Alcohol Dehydrogenase | Cleavage of L-threonine to acetaldehyde, which is then reduced, consuming NADH. | Spectrophotometry (340 nm). | Quantification in fermentation samples and HTS. | nih.govumich.edu |
| Biosensor (Promoter-Reporter) | L-threonine concentration induces expression of a reporter protein (e.g., GFP). | Fluorescence. | High-throughput screening of producer strains. | scispace.com |
Spectroscopic Methods for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) for Protein Complexes and Methyl Group Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure, dynamics, and interactions of biological macromolecules at atomic resolution. nih.gov For large proteins and protein complexes (over ~30 kDa), traditional NMR approaches are often hindered by rapid signal decay and spectral crowding. A significant breakthrough in this area has been the development of methyl-group-specific NMR, which focuses on the signals from the methyl groups of Alanine (B10760859), Isoleucine, Leucine (B10760876), Methionine, Threonine, and Valine residues. nih.gov By using specific isotope labeling strategies, where the protein is highly deuterated except for protonated 13C-labeled methyl groups (13CH3), it is possible to obtain high-quality spectra even for systems of several hundred kilodaltons. nih.govplos.org This is largely due to the favorable relaxation properties of methyl groups and the advent of the methyl-Transverse Relaxation Optimized Spectroscopy (TROSY) effect, which significantly enhances both the resolution and sensitivity of the spectra. nih.govacs.org
Within this framework, L-threonine has emerged as a particularly valuable probe for several reasons. Unlike the more hydrophobic methyl-containing residues (Isoleucine, Leucine, Valine) that are typically buried in the protein core, threonine residues are predominantly found on protein surfaces. nih.govresearchgate.netscienceopen.com This surface exposure makes them excellent reporters on protein-protein and protein-ligand interfaces. Furthermore, threonine possesses unique hydrogen-bonding capabilities through its side-chain hydroxyl group and has a high propensity to be located at protein-nucleic acid interfaces, making its methyl group a sensitive probe for these crucial interactions. nih.govplos.org
The utility of L-threonine as an NMR probe is critically dependent on advanced isotopic labeling methods. A prerequisite for high-resolution studies in large proteins is the use of a perdeuterated protein background with specifically protonated 13C-labeled methyls. nih.gov Early methods utilized precursors like [1H,13C]-pyruvate, but this does not effectively label threonine methyls. nih.gov To overcome this, researchers have developed robust and cost-effective biosynthetic strategies to produce L-[α-2H; β-2H;γ-13C]-threonine. nih.govplos.org This specifically labeled threonine can be directly added to the growth medium during protein expression in D2O, resulting in the desired U-[2H], Thr-γ2[13CH3] labeling pattern. plos.org This approach prevents the introduction of protons at the α and β positions, which is critical for minimizing relaxation losses and obtaining high-quality spectra. plos.org
Another strategy involves using [2-13C]-glycerol as the primary carbon source in a deuterated medium. nih.gov To prevent the metabolic scrambling of the 13C label into other amino acids like Isoleucine and Glycine, the growth medium is supplemented with these amino acids in their deuterated form. researchgate.netresearchgate.netresearchgate.net These techniques enable the specific and efficient incorporation of 13CH3 or 13CHD2 groups at the threonine γ2-position, providing sharp, well-resolved signals in 1H-13C correlation spectra. nih.gov
The power of this approach has been demonstrated in studies of very large protein assemblies. A notable example is the investigation of the 670 kDa 20S proteasome core particle from Thermoplasma acidophilum. nih.govplos.orgscienceopen.com Using a labeling strategy that incorporated U-[2H], Ile-δ1[13CH3] and U-[2H], Thr-γ2[13CH3], researchers were able to obtain high-quality 1H-13C Heteronuclear Multiple-Quantum Coherence (HMQC) spectra. plos.org The resulting spectra showed significantly improved quality for the threonine region compared to samples prepared with uniformly 13C- and fully protonated threonine, where many signals were too broad to be detected. nih.govplos.org This allowed for the observation and subsequent assignment of the 15 expected threonine methyl correlations from the β-subunits of the proteasome. scienceopen.com
Threonine methyl probes are also uniquely suited for studying interactions at protein-nucleic acid interfaces, due to their statistical over-representation in these regions compared to other methyl-containing amino acids. nih.gov Quantum chemical calculations have further refined the interpretation of threonine's NMR parameters by successfully predicting 13C chemical shielding tensors, linking them to local protein structure and electrostatic environments. royalsocietypublishing.orgillinois.edu
Data Tables
The following tables summarize key research findings related to the use of L-threonine in NMR studies.
Table 1: Propensity of Methyl-Containing Amino Acid Residues at Protein Interfaces
This table shows the relative propensity of different amino acid residues to be found at protein-protein, protein-RNA, and protein-DNA interfaces. A positive value indicates over-representation, while a negative value indicates under-representation. Threonine shows a high propensity for protein-nucleic acid interfaces.
| Amino Acid | Protein-Protein Interface | Protein-RNA Interface | Protein-DNA Interface |
| Alanine | -0.01 | -0.27 | -0.16 |
| Isoleucine | 0.42 | -0.37 | -0.25 |
| Leucine | 0.30 | -0.44 | -0.69 |
| Valine | 0.35 | -0.27 | -0.17 |
| Threonine | -0.10 | 0.20 | 0.27 |
| Data sourced from Sinha K, et al. (2011). nih.gov |
Table 2: Application of L-Threonine Methyl Probes in the 670 kDa Proteasome
This table illustrates the improvement in spectral quality for the 670 kDa proteasome core particle when using a specific L-threonine labeling strategy.
| Labeling Precursor Used | Protein System | NMR Experiment | Observation | Reference |
| U-[13C,1H]-Threonine (Commercial) | 670 kDa T. acidophilum Proteasome | 1H-13C Correlation | Poor spectral quality; only a small fraction of expected Threonine methyl signals were observable. | nih.govplos.org |
| U-[2H], Thr-γ2[13CH3] (Biosynthetic) | 670 kDa T. acidophilum Proteasome | 1H-13C HMQC | High-quality spectrum; all 15 expected Threonine methyl signals from the β-rings were resolved and observed. | nih.govplos.orgscienceopen.com |
L Threonine Production Technologies and Strain Engineering
Microbial Fermentation Strategies for L-Threonine Production
Fed-Batch Fermentation Techniques
Fed-batch fermentation is a cornerstone of industrial L-threonine production, allowing for high-density cell cultures and significantly increased product titers. nih.govfrontiersin.org This technique involves the controlled feeding of nutrients, typically a concentrated glucose solution, throughout the fermentation process to maintain optimal conditions and avoid the inhibitory effects of high substrate concentrations. frontiersin.orgresearchgate.netjmb.or.kr Various feeding strategies have been developed to optimize yield and productivity.
For instance, a pseudo-exponential feeding strategy combined with glucose-stat feeding in an E. coli strain resulted in a high cell density (36.67 g/L) and an L-threonine production of 124.57 g/L. nih.gov Another study achieved 121.05 g/L of L-threonine in 48 hours with a productivity of 2.52 g/L/h using a fed-batch process in a 5-L bioreactor. frontiersin.org Controlling the glucose concentration between 5 and 20 g/L using a DO-control pulse fed-batch method has also been shown to enhance production. researchgate.net Furthermore, an automatic combination feeding strategy based on the ratio of glucose to ammonia (B1221849) water has been shown to improve L-threonine production, yielding 102 g/L in a 5-L fermenter. jmb.or.kr
Table 1: Examples of L-Threonine Production Using Fed-Batch Fermentation
| Strain | Fermentation Scale | Feeding Strategy | L-Threonine Titer (g/L) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|
| E. coli P2.1-2901ΔptsG | 5-L Bioreactor | Fed-batch | 121.05 | 2.52 | frontiersin.org |
| E. coli TWF083 | 5-L Fermentor | Fed-batch | 116.62 | 2.43 | researchgate.net |
| E. coli TRFC | 30-L Jar Fermentor | Pseudo-exponential & Glucose-stat | 124.57 | - | nih.gov |
| E. coli MT201 | 5-L Fermentor | Automatic Combination Feeding | 102 | - | jmb.or.kr |
| Engineered E. coli | Fed-batch Culture | Intermittent Glucose Feeding | 82.4 | - | nih.govembopress.org |
Biofilm-Based Fermentation Approaches
A novel approach to enhance fermentation efficiency is the use of biofilm-based immobilized fermentation. frontiersin.orgmdpi.com Biofilms provide favorable growth conditions and can protect cells from adverse environmental factors. frontiersin.orgresearchgate.net This strategy has been successfully applied to L-threonine production in E. coli. By engineering E. coli to overexpress the fimH gene, which enhances biofilm formation, researchers were able to increase L-threonine production significantly. frontiersin.orgnih.gov
Table 2: L-Threonine Production in Biofilm-Based Fermentations
| Strain Engineering | Fermentation Type | L-Threonine Titer (g/L) | Comparison | Reference |
|---|---|---|---|---|
| Overexpression of fimH | Batch | 14.1 | Increased from 10.5 g/L (original strain) | frontiersin.org |
| Overexpression of fimH | Continuous (Repeated-Batch) | 17.5 | Further increase from batch fermentation | frontiersin.org |
| Optogenetic System (Magnet) | Immobilized Fermentation | 16.57 | Increased from 10.12 g/L | asm.org |
| Immobilized Continuous Fermentation | Repeated-Batch | 11.52 (7th batch) | Increased from 10.05 g/L (1st batch) | mdpi.com |
Metabolic Engineering for Enhanced L-Threonine Biosynthesis
Metabolic engineering provides a rational alternative to traditional random mutagenesis for improving L-threonine producing strains. researchgate.net By understanding the biosynthetic pathways and their regulation, specific genetic modifications can be made to channel metabolic flux towards L-threonine synthesis. researchgate.netmdpi.com
Overexpression of Key Biosynthetic Genes (e.g., lysC, asd, hom, thrB)
A primary strategy for increasing L-threonine production is to amplify the expression of key enzymes in its biosynthetic pathway. mdpi.com The synthesis of L-threonine from L-aspartate involves a series of enzymatic reactions catalyzed by enzymes encoded by genes such as lysC (aspartate kinase), asd (aspartyl semialdehyde dehydrogenase), hom (homoserine dehydrogenase), and thrB (homoserine kinase). mdpi.comacs.org
Overexpression of these genes, either on plasmids or integrated into the chromosome, is a common and effective method to boost L-threonine titers. mdpi.com For example, co-expressing the genes lysC, hom, and thrB has been confirmed as a feasible strategy in C. glutamicum. researchgate.net Overexpression of a feedback-resistant hom-thrB operon can redirect carbon flux from the L-lysine branch towards the L-threonine branch. researchgate.netacs.org In one instance, introducing a plasmid with the homr-thrB operon into C. glutamicum doubled L-threonine production from 0.8 g/L to 1.7 g/L. researchgate.net Similarly, tandem overexpression of lysC-asd genes in C. glutamicum led to an L-threonine production of 7.2 g/L, a 27.8% increase over the original strain. mdpi.com It is also crucial to balance the expression levels of these genes; for instance, increasing the expression of thrB to a level higher than that of hom helps to prevent the accumulation of the intermediate L-homoserine. researchgate.netmdpi.com
Attenuation or Inactivation of Competing Pathway Genes (e.g., glyA, ilvA)
To maximize the carbon flux towards L-threonine, it is essential to block or weaken competing metabolic pathways that consume L-threonine or its precursors. mdpi.comacs.org Key competing pathways include the synthesis of L-lysine, L-methionine, L-isoleucine, and glycine (B1666218). acs.org
The gene ilvA encodes threonine deaminase, which converts L-threonine to α-ketobutyric acid, the first step in the L-isoleucine synthesis pathway. mdpi.com Inactivating or mutating the ilvA gene reduces the degradation of L-threonine. mdpi.comnih.govembopress.org For example, creating an inactivating mutation in the ilvA gene of C. glutamicum increased L-threonine production from 2.5 g/L to 4.0 g/L. mdpi.com Another competing reaction is the conversion of L-threonine to glycine, catalyzed by serine hydroxymethyltransferase, which is encoded by the glyA gene. mdpi.com Reducing the expression of glyA has been shown to increase L-threonine production from 0.9 g/L to 1.3 g/L in C. glutamicum. mdpi.com Deleting genes in other competing pathways, such as lysA (diaminopimelate decarboxylase for L-lysine synthesis) and metA (homoserine succinyltransferase for L-methionine synthesis), also helps to make more precursors available for L-threonine biosynthesis. nih.govembopress.org
Table 3: Summary of Metabolic Engineering Strategies and Their Impact on L-Threonine Production
| Organism | Genetic Modification | Strategy | Result | Reference |
|---|---|---|---|---|
| C. glutamicum | Overexpression of homr-thrB operon | Enhance Biosynthesis | L-threonine production doubled to 1.7 g/L | researchgate.net |
| C. glutamicum | Overexpression of lysC-asd | Enhance Biosynthesis | L-threonine production reached 7.2 g/L | mdpi.com |
| C. glutamicum | Inactivating mutation in ilvA | Block Competing Pathway | L-threonine increased from 2.5 g/L to 4.0 g/L | mdpi.com |
| C. glutamicum | Reduced expression of glyA | Block Competing Pathway | L-threonine increased from 0.9 g/L to 1.3 g/L | mdpi.com |
| E. coli | Deletion of lysA, metA, tdh; mutation of ilvA | Block Competing Pathway | Increased availability of precursors for L-threonine synthesis | nih.govembopress.org |
Optimization of L-Threonine Transport Engineering
Conversely, blocking the re-uptake of extracellular L-threonine is another important strategy. The tdcC gene in E. coli encodes a transporter responsible for threonine uptake. nih.gov Deletion of the tdcC gene has been shown to prevent this re-entry, thereby increasing the net extracellular concentration of L-threonine. nih.gov
Recent advancements have moved beyond simple constitutive overexpression of transporters. Dynamic regulation strategies are being developed to balance the metabolic burden of overexpressing membrane proteins with the need for efficient export. One such approach involves using L-threonine-sensing promoters to create a feedback circuit that auto-regulates the expression of transporter genes like rhtA, rhtB, and rhtC. mdpi.com This method allows for the expression of transporters to be induced in response to increasing intracellular L-threonine concentrations, thereby matching export capacity with production rates. A study demonstrated that dynamically regulating rhtA with a threonine-activated promoter led to a final L-threonine concentration of 21.19 g/L, a significant increase compared to the 8.55 g/L achieved with constitutive overexpression. mdpi.com Further application of this auto-regulation to rhtB and rhtC resulted in a titer of 26.78 g/L. mdpi.com
Table 1: Impact of Transporter Engineering on L-Threonine Production
| Organism | Genetic Modification | Effect on L-Threonine Production | Reference |
|---|---|---|---|
| E. coli | Overexpression of rhtB | Up to 290% increase in specific productivity | researchgate.net |
| E. coli | Overexpression of rhtC | Up to 200% increase in specific productivity | researchgate.net |
| E. coli | Deletion of tdcC (Threonine uptake transporter) | Increased extracellular L-threonine concentration | nih.gov |
| C. glutamicum | Overexpression of thrE | Production increased from 5.8 g/L to 8.0 g/L | mdpi.com |
| E. coli | Dynamic regulation of rhtA, rhtB, and rhtC using biosensors | Achieved a titer of 26.78 g/L, a 161.01% increase over the control | mdpi.com |
Systems Metabolic Engineering Approaches
Systems metabolic engineering combines principles of systems biology, synthetic biology, and metabolic engineering to rationally design and optimize microbial strains for the overproduction of desired compounds like L-threonine. This holistic approach involves a deep understanding and manipulation of complex metabolic and regulatory networks. nih.govembopress.org
A typical systems metabolic engineering strategy for L-threonine production in E. coli begins with foundational modifications. nih.govnih.gov These include:
Removing feedback inhibition: Key enzymes in the L-threonine biosynthetic pathway, such as aspartokinase I and III (encoded by thrA and lysC, respectively), are subject to feedback inhibition by L-threonine. Mutations are introduced into these genes to render the enzymes insensitive to this inhibition. nih.govnih.gov
Deregulation of transcription: Transcriptional attenuation mechanisms, like the one in the thrL leader sequence, are removed to ensure high-level expression of the threonine biosynthesis operon (thrABC). nih.govnih.gov
Blocking competing pathways: To channel metabolic flux towards L-threonine, competing pathways that draw from the same precursor pools are eliminated. This is achieved by deleting genes such as metA (homoserine O-succinyltransferase, the first step in the methionine pathway) and lysA (diaminopimelate decarboxylase, the final step in the lysine (B10760008) pathway). nih.govnih.gov
Eliminating degradation pathways: Genes responsible for the degradation of L-threonine, such as tdh (threonine dehydrogenase), are deleted to prevent loss of the final product. nih.govnih.gov
Following these initial steps, systems-level techniques like transcriptome profiling and in silico flux response analysis are employed to identify further engineering targets. nih.govnih.gov Transcriptome analysis can reveal upregulated or downregulated genes in high-producing strains, suggesting targets for overexpression or deletion. In silico modeling helps predict the effects of specific genetic modifications on metabolic fluxes, allowing for the rational selection of targets to enhance production and reduce byproduct formation. nih.gov For example, this approach identified that optimizing the flux through phosphoenolpyruvate (B93156) carboxylase (PPC) and the glyoxylate (B1226380) shunt could further boost L-threonine yields. nih.gov
By systematically applying these strategies, researchers have successfully developed genetically defined E. coli strains capable of producing high titers of L-threonine. One such engineered strain achieved a production of 82.4 g/L in a fed-batch culture with a yield of 0.393 g of L-threonine per gram of glucose. nih.govnih.gov Another advanced approach involved using a DNA scaffold system to co-localize the enzymes of the threonine biosynthetic pathway, which significantly increased efficiency and reduced production time by over 50%. asm.org
Rebalancing Microbial Carbon Distribution (e.g., Thermal Switch Systems)
A major challenge in metabolic engineering is balancing the carbon flux between essential cellular processes, such as growth, and the biosynthetic pathway for the desired product. Dynamic regulation strategies, particularly those employing thermal switches, have emerged as a powerful tool to address this challenge in L-threonine production. nih.govsciepublish.com
A thermal switch system allows for the temporal separation of the fermentation process into distinct phases, typically a growth phase and a production phase. nih.govsciepublish.com This is achieved by placing key genes under the control of temperature-sensitive promoters. At a permissive temperature, the cells are allowed to grow to a high density without the metabolic burden of overproducing L-threonine. Once sufficient biomass has accumulated, a temperature shift triggers the expression of genes in the L-threonine pathway and/or represses genes in competing pathways. sciepublish.com
One innovative study designed a thermal switch to rebalance (B12800153) the carbon substrates between pyruvate (B1213749) and oxaloacetate, two crucial nodes in central metabolism. nih.gov By controlling the temperature-responsive expression of pyruvate carboxylase and an oxaloacetate decarboxylating enzyme, the system could dynamically regulate carbon allocation. nih.govresearchgate.net This strategy was implemented in an L-threonine producing E. coli strain, resulting in a remarkable molar yield of 111.78% from glucose. nih.gov
This thermal switch system was further refined to also switch off the L-alanine synthesis pathway during the production phase. nih.gov This dual-control mechanism led to one of the highest reported L-threonine yields of 124.03%, which surpasses the theoretical maximum value calculated under standard assumptions, highlighting the power of dynamically re-routing carbon flux. nih.govgoogle.com Such inducer-free genetic circuits are highly advantageous for industrial applications as they avoid the cost of chemical inducers and allow for precise temporal control over metabolic pathways, ultimately increasing product conversion rates. nih.gov
Bioprocess Engineering and Fermentation Condition Optimization
Carbon Source and Nitrogen Source Optimization (C/N Ratio)
The ratio of carbon to nitrogen (C/N) in the fermentation medium is a critical parameter that significantly influences microbial growth and L-threonine production. researchgate.netresearchgate.net An optimal C/N ratio ensures a balanced metabolism where both carbon and nitrogen sources are efficiently utilized for biomass formation and product synthesis. mdpi.com
Research has demonstrated that the C/N ratio can be a more dominant factor for L-threonine overproduction than the absolute concentration of the nitrogen source alone. researchgate.netnih.gov In studies with E. coli, different C/N ratios were tested by adjusting the concentration of the nitrogen source, typically ammonium (B1175870) sulfate (B86663), relative to the carbon source, such as sucrose (B13894) or glucose. An optimal mass ratio of ammonium sulfate to sucrose was found to be 30, leading to significantly enhanced L-threonine production. researchgate.netresearchgate.net
A sophisticated feeding strategy involves dynamically controlling the C/N ratio throughout the fermentation process. jmb.or.krjmb.or.kr This can be divided into phases: an initial growth phase with a lower C/N ratio to maximize biomass, followed by a production phase with a higher C/N ratio to channel resources into L-threonine synthesis. jmb.or.kr For example, a two-phase fed-batch culture set the C/N ratio to 2.12 during the growth phase and increased it to 3.37 during the production phase. jmb.or.kr This strategy, which automatically adjusted glucose feeding based on ammonia consumption, resulted in an L-threonine concentration of 102 g/L in a 5-L fermenter. jmb.or.krjmb.or.kr
**Table 2: Effect of C/N Ratio on L-Threonine Fermentation in *E. coli***
| C/N Ratio (Ammonium Sulfate to Sucrose, g/g) | L-Threonine Concentration (g/L) | Biomass (g/L) | Reference |
|---|---|---|---|
| 10 | 75.3 | 19.8 | researchgate.netresearchgate.net |
| 15 | 90.2 | 22.5 | researchgate.netresearchgate.net |
| 30 | 118.0 | 23.1 | researchgate.netresearchgate.net |
| 50 | 98.6 | 20.3 | researchgate.netresearchgate.net |
Glucose Concentration Control Strategies
Maintaining an optimal glucose concentration in the fermenter is crucial for maximizing L-threonine production. researchgate.netacs.org High glucose concentrations can lead to the accumulation of inhibitory byproducts like acetic acid, a phenomenon known as overflow metabolism, which negatively impacts cell growth and product formation. nih.gov Conversely, glucose limitation can starve the cells and reduce productivity. researchgate.net Therefore, sophisticated fed-batch strategies are employed to control the glucose level within a narrow, optimal range.
Studies have shown that for E. coli, maintaining the residual glucose concentration in a specific range, such as 5 to 20 g/L, enhances L-threonine production. researchgate.netnih.gov This was effectively achieved using a DO-control pulse fed-batch method, where glucose is added in pulses triggered by a sharp increase in dissolved oxygen, indicating glucose depletion. researchgate.net
Other advanced strategies combine different feeding methods to optimize the fermentation process. One successful approach is a combined pseudo-exponential feeding and glucose-stat feeding strategy. nih.gov The pseudo-exponential phase supports rapid initial growth without significant acetate (B1210297) accumulation, while the subsequent glucose-stat phase maintains a low, constant glucose level, maximizing L-threonine production. This combined strategy resulted in a high L-threonine titer of 124.57 g/L and a high cell density of 36.67 g/L, with minimal byproduct formation. nih.gov Another strategy involves an automatic combined feeding of glucose and ammonia water, where the glucose feed rate is linked to the consumption of ammonia water used for pH control, thereby maintaining a stable C/N ratio and optimal glucose levels. jmb.or.krjmb.or.kr
Dissolved Oxygen (DO) Control in Fermentation
Dissolved oxygen (DO) is a key parameter in the aerobic fermentation of L-threonine, as it directly affects cellular respiration, energy metabolism, and ultimately, product synthesis. tandfonline.comoup.com Insufficient oxygen supply can lead to the formation of undesirable anaerobic byproducts and limit cell growth, while excessive DO can cause oxidative stress to the cells. Therefore, maintaining the DO level within an optimal range is essential for high-yield production.
For L-threonine production, it is generally necessary to maintain a sufficient supply of oxygen to meet the cells' respiratory demand. oup.comtandfonline.com Research indicates that the DO level should be controlled above a certain threshold. For example, studies with E. coli have shown that maintaining the DO concentration above 20% or 40% of air saturation by adjusting agitation speed and aeration rate is beneficial for L-threonine production. nih.gov In some cases, high production of L-threonine was achieved when the DO level was controlled at a high level, which was associated with a higher copy number of recombinant plasmids and increased activity of key biosynthetic enzymes like aspartokinase. tandfonline.com
The DO signal can also be used as an indicator for controlling substrate feeding in fed-batch cultures. As mentioned previously, a DO-stat or DO-control pulse feeding strategy utilizes the rapid increase in DO that occurs upon carbon source depletion to trigger the addition of fresh medium. researchgate.netacs.org This method allows for tight control of the substrate concentration, preventing both overflow metabolism and substrate limitation, and has been shown to enhance L-threonine production. researchgate.net For instance, under optimal conditions including DO-control pulse feeding, a final L-threonine concentration of 118 g/L was achieved. researchgate.netnih.gov
L Threonine Derivatives and Applications in Organic Synthesis
Enzymatic and Chemoenzymatic Synthesis of Beta-Hydroxy-Alpha-Amino Acids
Enzymes offer a green and highly selective alternative to traditional chemical synthesis for producing complex molecules like β-hydroxy-α-amino acids. These compounds are valuable chiral precursors for various pharmaceuticals. researchgate.net
L-Threonine aldolases (LTAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, forming a β-hydroxy-α-amino acid. researchgate.netresearchgate.netresearchgate.net This reaction creates two chiral centers in a single step with high control over the stereochemistry at the α-carbon. nih.govacs.org The catalytic mechanism involves the formation of a Schiff base between the PLP cofactor and glycine, which then acts as a nucleophile, attacking the aldehyde substrate to form a new carbon-carbon bond. sjtu.edu.cnacs.org LTAs are attractive biocatalysts because they can utilize a wide range of aldehyde substrates. acs.orgresearchgate.net
Numerous LTAs from different microbial sources have been identified and characterized, each with distinct properties regarding activity and stability. nih.govsjtu.edu.cn For example, an LTA from Neptunomonas marine (NmLTA) has shown high enzymatic activity and diastereoselectivity in the synthesis of L-threo-4-methylsulfonylphenylserine. sjtu.edu.cnacs.orgbiorxiv.org Similarly, LTAs from Escherichia coli, Xanthomonus oryzae, and Actinocorallia herbida have been cloned, overexpressed, and studied for their synthetic utility. acs.orgresearchgate.net
While LTAs exhibit strict control over the α-carbon's configuration, they often show only moderate to low diastereoselectivity for the β-carbon, producing a mixture of syn (threo) and anti (erythro) isomers. researchgate.netnih.govsci-hub.se This lack of selectivity can limit their industrial application. biorxiv.orgsci-hub.se The diastereoselectivity is influenced by the specific LTA used and the structure of the aldehyde substrate; for instance, LTAs often yield erythro products with aliphatic aldehydes and threo products with aromatic aldehydes. acs.orgacs.org
Significant research has focused on improving the diastereoselectivity of LTAs through protein engineering. sci-hub.seacs.org Strategies like combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM) have been successfully applied. sci-hub.seacs.org By mutating key amino acid residues within the enzyme's active site, researchers have been able to reshape the substrate-binding pocket to favor one diastereomer over the other. sci-hub.seacs.org For example, a variant of an LTA from Cellulosilyticum sp. was engineered to produce a product with 99.4% syn diastereomeric excess, while another mutant was created that inverted the selectivity to 97.2% anti. researchgate.net Similarly, a variant of NmLTA was developed that exhibited a diastereomeric excess value greater than 99% for the synthesis of L-threo-4-methylsulfonylphenylserine. sjtu.edu.cnacs.org
Table 2: Performance of Selected L-Threonine Aldolases (LTAs) in Synthesis
| Enzyme Source | Substrate (Aldehyde) | Product | Diastereomeric Excess (de) | Reference |
| Neptunomonas marine (Wild Type) | 4-Methylsulfonylbenzaldehyde | L-threo-4-methylsulfonylphenylserine | 89.5% (threo) | sjtu.edu.cnacs.org |
| Neptunomonas marine (Engineered Variant) | 4-Methylsulfonylbenzaldehyde | L-threo-4-methylsulfonylphenylserine | >99% (threo) | sjtu.edu.cnacs.org |
| Cellulosilyticum sp. (Engineered Variant) | 4-(Methylsulfonyl)benzaldehyde | L-syn-3-[4-(methylsulfonyl)phenylserine] | 99.4% (syn) | researchgate.net |
| Cellulosilyticum sp. (Engineered Variant) | 4-(Methylsulfonyl)benzaldehyde | L-anti-3-[4-(methylsulfonyl)phenylserine] | 97.2% (anti) | researchgate.net |
| Engineered LTA (RS1 variant) | 4-(Methylsulfonyl)benzaldehyde | L-syn-3-[4-(methylsulfonyl)phenylserine] | 99.5% (syn) | sci-hub.seacs.org |
L-Threonine Aldolase (B8822740) (LTA) Catalysis
Synthesis of Bioactive Compounds Utilizing L-Threonine Derivatives (e.g., Ibuprofen Esters)
L-threonine derivatives are used to synthesize prodrugs, which are modified versions of active pharmaceutical ingredients designed to improve properties like solubility or reduce side effects. google.com A notable example is the synthesis of L-threonine esters of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. google.comgoogle.com Ibuprofen's poor water solubility and tendency to cause gastric irritation can be addressed by creating ester derivatives. mdpi.com
The synthesis typically involves a coupling reaction between the carboxylic acid group of the NSAID and the hydroxyl group on the side chain of a protected L-threonine derivative. google.comgoogle.com For instance, (±)-Ibuprofen can be coupled with N-benzyloxy/benzyl ester protected L-threonine using EDC as a coupling agent. google.com Subsequent removal of the protecting groups yields the L-threonine ester of ibuprofen. google.com These derivatives, by masking the drug's acidic carboxyl group, can potentially reduce direct irritation to the stomach lining. google.com Research has also explored the synthesis of ibuprofenates of L-threonine isopropyl esters, creating ionic liquid forms of the drug to enhance properties relevant for topical delivery. mdpi.comnih.gov
Production of Alkylpyrazines from L-Threonine (e.g., 2,5-Dimethylpyrazine)
L-threonine is a key precursor in the microbial biosynthesis of certain alkylpyrazines, which are important flavor and aroma compounds found in many fermented foods. asm.orgebi.ac.ukmdpi.com 2,5-Dimethylpyrazine (2,5-DMP), known for its nutty, roasted aroma, is one such compound derived from L-threonine metabolism in microorganisms like Bacillus subtilis. asm.orgresearchgate.net
The biosynthetic pathway begins with the enzymatic oxidation of L-threonine to L-2-amino-acetoacetate, a reaction catalyzed by L-threonine-3-dehydrogenase (TDH). asm.orgebi.ac.uknih.gov The resulting L-2-amino-acetoacetate is an unstable intermediate that spontaneously decarboxylates to form aminoacetone. asm.orgnih.gov Two molecules of aminoacetone then undergo a non-enzymatic, pH-dependent condensation and subsequent oxidation to form the stable aromatic ring of 2,5-DMP. asm.orgnih.gov The synthesis of another important alkylpyrazine, 2,3,5-trimethylpyrazine (B81540) (TMP), can also be achieved by Bacillus subtilis using L-threonine and D-glucose as substrates. ebi.ac.uknih.gov Metabolic engineering strategies in organisms like E. coli have been employed to enhance the production of 2,5-DMP from glucose by rewriting the de novo biosynthesis pathway and overexpressing key enzymes like TDH. mdpi.comacs.org
Q & A
Q. What experimental methods are commonly used to quantify L-threonine in biological samples, and how do they differ in sensitivity and applicability?
- Methodological Answer : L-Threonine quantification typically employs high-performance liquid chromatography (HPLC) for precise separation and detection. For indirect analysis in protein-bound contexts, the Bradford assay (based on protein-dye binding) or Lowry method (relying on Folin phenol reagent reactivity) can measure total protein content, though these require prior hydrolysis to free amino acids. Mass spectrometry (MS) offers higher specificity for isotopic labeling studies in metabolic flux analysis. Key considerations include sample preparation (e.g., deproteinization for free threonine) and interference from structurally similar amino acids like serine.
Q. How can researchers experimentally validate the role of L-threonine in microbial growth and metabolic pathway regulation?
- Methodological Answer : Use auxotrophic bacterial strains (e.g., E. coli mutants lacking threonine synthase) to assess growth dependency on exogenous L-threonine. Transcriptomic profiling (RNA-seq) or CRISPR interference can identify genes regulated by threonine availability. For pathway analysis, isotopologue studies with -labeled glucose track threonine incorporation into biomass or secondary metabolites .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize L-threonine fermentation conditions in E. coli strains, and what statistical design minimizes experimental runs?
- Methodological Answer : RSM combines fractional factorial design (FFD) to screen critical variables (e.g., carbon source, pH, inoculum size) followed by central composite design (CCD) to model interactions. For example, sucrose concentration and aeration rate were identified as key factors in E. coli TRFC fermentation, achieving a 23% increase in yield after optimization .
Table 1 : Optimized Parameters for L-Threonine Fermentation (Example)
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Sucrose (g/L) | 80–100 | Positive (p < 0.01) |
| Inoculum Volume (%) | 5–7 | Quadratic (p < 0.05) |
| Dissolved Oxygen | 30–40% | Linear (p < 0.01) |
Q. How should researchers address contradictory data on L-threonine’s kinetic inhibition in enzymatic studies (e.g., feedback inhibition of aspartate kinase)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Perform in vitro assays with purified isoforms under standardized conditions. Use surface plasmon resonance (SPR) to measure binding affinities and compare with computational docking simulations. Meta-analyses of kinetic constants (e.g., values) across studies can identify outliers due to methodological variability .
Q. What PICOT framework can structure a study investigating L-threonine supplementation’s effect on muscle protein synthesis in aging models?
- Methodological Answer : P opulation: Aged murine models (24-month-old mice). I ntervention: 8-week L-threonine-enriched diet (2% w/w). C omparison: Iso-nitrogenous control diet. O utcome: Muscle fiber cross-sectional area (histology) and mTOR pathway activation (Western blot). T ime: 8 weeks. This design aligns with ethical guidelines for animal studies, requiring approval from institutional committees .
Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility when studying L-threonine’s role in post-translational modifications (e.g., O-glycosylation)?
- Methodological Answer : Standardize cell culture conditions (e.g., threonine-free media for depletion studies). Use tandem mass tags (TMT) for quantitative proteomics to compare glycosylation levels. Include internal controls (e.g., spike-in standards) and validate findings with orthogonal methods like lectin blotting .
Q. What ethical and operational frameworks apply to human studies involving L-threonine supplementation?
- Methodological Answer : Submit protocols to institutional review boards (IRB) addressing informed consent, data anonymization, and risk-benefit analysis. For dietary interventions, define exclusion criteria (e.g., renal impairment) and monitor adverse events via validated questionnaires .
Data Analysis and Reporting
Q. What statistical approaches are robust for analyzing dose-response relationships in L-threonine toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate values. Account for batch effects via mixed-effects modeling. Report confidence intervals and effect sizes to avoid overinterpretation of thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
